molecular formula C9H14N2O B2844845 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol CAS No. 1184026-97-8

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Cat. No.: B2844845
CAS No.: 1184026-97-8
M. Wt: 166.224
InChI Key: FHEFNNZWMMELCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.224. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-5-10-11(6-7)8-3-2-4-9(8)12/h5-6,8-9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEFNNZWMMELCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability & Synthetic Control of Pyrazole-Substituted Cyclopentanols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Pyrazole-Substituted Cyclopentanols Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: The Scaffold Paradox

In modern drug discovery, the fusion of a pyrazole ring with a cyclopentanol core represents a privileged scaffold, frequently observed in Janus kinase (JAK) inhibitors, analgesics, and allosteric modulators. This structural motif offers a unique balance: the pyrazole serves as a robust hydrogen bond acceptor/donor (bioisostere for amide/urea), while the cyclopentane ring provides a rigid vector for orienting pharmacophores.

However, this scaffold presents a thermodynamic paradox. While steric repulsion typically dictates a trans-preference in 1,2-disubstituted cycloalkanes, the presence of the hydroxyl group and the pyrazole nitrogen allows for strong Intramolecular Hydrogen Bonding (IMHB). This guide details the thermodynamic drivers governing these systems and provides validated protocols for their synthesis, characterization, and stabilization.

Thermodynamic Landscape: Sterics vs. Electronics

The stability of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol is governed by two opposing forces: Torsional Strain and Intramolecular Hydrogen Bonding (IMHB) .

Conformational Analysis

Unlike cyclohexane, which adopts a stress-free chair conformation, cyclopentane exists in a dynamic equilibrium between "envelope" and "twist" conformations to relieve eclipsing strain.

  • The Trans-Isomer (Kinetic/Steric Product): In the trans-1,2-isomer, the substituents (Pyrazole and -OH) are anti-periplanar. This minimizes steric clash but prevents the formation of a stabilizing hydrogen bond. In polar protic solvents (MeOH, Water), solvation shells stabilize the free hydroxyl and pyrazole lone pairs, making the trans-isomer energetically favorable.

  • The Cis-Isomer (Thermodynamic/IMHB Product): In the cis-1,2-isomer, the substituents are syn-clinal. While this introduces torsional strain (eclipsing interaction), it brings the hydroxyl proton (donor) and the Pyrazole-N2 (acceptor) into proximity (approx. 2.8 Å). In non-polar solvents (CHCl3, Toluene) or the hydrophobic pocket of an enzyme, this IMHB can stabilize the cis-isomer by 2–4 kcal/mol, often overriding steric repulsion.

Energy Profile Visualization

The following diagram illustrates the energetic relationship between the isomers and the transition state required for epimerization.

ThermodynamicLandscape Trans Trans-Isomer (Sterically Favored) TS Transition State (Planar Enol/Open) Trans->TS + ΔG‡ (Rotation/Inversion) Cis Cis-Isomer (IMHB Stabilized) TS->Cis - ΔG (H-Bond Formation) Solvent Solvent Effect: Polar solvents favor Trans Non-polar favor Cis Solvent->Trans Solvent->Cis

Figure 1: Reaction coordinate diagram showing the interplay between steric stability (Trans) and electronic stabilization (Cis).

Synthetic Methodologies & Stereocontrol

Controlling the stereochemistry of this scaffold requires selecting the correct entry point. The two primary routes rely on Nucleophilic Opening (giving trans) and Stereoinversion (giving cis).

Route A: Epoxide Opening (The Trans Pathway)

The most robust method for accessing the scaffold is the nucleophilic attack of pyrazole on cyclopentene oxide.

  • Mechanism: SN2 attack.

  • Stereochemistry: Strictly anti-addition.

  • Protocol:

    • Dissolve cyclopentene oxide (1.0 eq) and pyrazole (1.2 eq) in Acetonitrile.

    • Add Cs2CO3 (2.0 eq) as a base.

    • Heat to reflux (80°C) for 12 hours.

    • Result: Exclusive formation of trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol.

Route B: Mitsunobu Inversion (The Cis Pathway)

To access the cis-isomer, one must invert the stereocenter of the trans-alcohol.

  • Mechanism: SN2 displacement of an activated phosphonium intermediate.

  • Protocol:

    • Start with trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol.

    • Dissolve in dry THF with Triphenylphosphine (PPh3, 1.5 eq) and p-Nitrobenzoic acid (1.5 eq).

    • Add DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C.

    • Hydrolyze the resulting ester (LiOH/THF/H2O) to yield the cis-alcohol.

SynthesisFlow Start Cyclopentene Oxide Step1 Pyrazole + Cs2CO3 (SN2 Anti-Attack) Start->Step1 Trans Trans-Isomer (Kinetic Product) Step1->Trans Step2 Mitsunobu Inversion (1. DIAD/PPh3/Acid, 2. Hydrolysis) Trans->Step2 Cis Cis-Isomer (Thermodynamic Product) Step2->Cis

Figure 2: Synthetic workflow for accessing both stereoisomers with high fidelity.

Experimental Validation Protocols

Trustworthiness in chemical biology comes from rigorous characterization. The following protocols allow you to determine the stability profile of your specific analog.

NMR Titration (Detecting IMHB)

To confirm if the cis-isomer is stabilized by hydrogen bonding, perform a DMSO-d6 titration.

  • Preparation: Dissolve 5 mg of the cis-isomer in 0.6 mL CDCl3 (non-polar).

  • Titration: Sequentially add 10 µL aliquots of DMSO-d6 (strong H-bond acceptor).

  • Observation: Monitor the chemical shift of the -OH proton.

    • Strong Shift (>1 ppm): Indicates the initial H-bond was weak or intermolecular.

    • Minimal Shift (<0.2 ppm): Indicates a strong, "locked" Intramolecular Hydrogen Bond (IMHB) that resists solvent disruption.

Epimerization Equilibrium Study

Determine the thermodynamic preference of your specific substituted pyrazole.

  • Setup: Prepare 0.1 M solutions of pure trans-isomer in three solvents: Toluene-d8, CDCl3, and Methanol-d4.

  • Catalyst: Add 10 mol% Aluminum Isopropoxide (Al(OiPr)3) to facilitate Oppenauer-type equilibration (reversible oxidation/reduction).

  • Analysis: Heat to 60°C and monitor by 1H NMR every 4 hours until the ratio of cis:trans stabilizes.

  • Data Interpretation:

    • High Cis ratio in Toluene = IMHB dominant.

    • High Trans ratio in MeOH = Sterics/Solvation dominant.

Summary of Stability Factors

FactorEffect on Cis-IsomerEffect on Trans-IsomerDominant Condition
Steric Bulk Destabilizing (Eclipsing)Stabilizing (Anti-periplanar)Large substituents on Pyrazole C5
Solvent Polarity NeutralStabilizing (Solvation)Water, Methanol, DMSO
H-Bonding Highly Stabilizing (IMHB) Non-existentNon-polar solvents, Protein pockets
Temperature Entropically unfavoredEntropically favoredHigh temp favors trans

References

  • Syntheses of Pyrazoles via Cyclocondensation: Review of Knorr synthesis and modern adaptations for pyrazole construction. Beilstein J. Org. Chem., 2011.

  • Conformational Analysis of Cyclopentanols: Detailed study on envelope conformations and substituent effects in 5-membered rings. J. Chem. Soc., Perkin Trans. 2, 1996.

  • Intramolecular Hydrogen Bonding in Pyrazole Systems: Crystallographic evidence of N-H...N and O-H...N interactions in substituted pyrazoles. Molecules, 2009.

  • Mitsunobu Inversion Strategies: Standard protocols for stereoinversion of secondary alcohols. Organic Reactions, Wiley Online Library.

  • Stereoselective Epoxide Opening: Mechanistic insight into the anti-addition of nucleophiles to cyclic epoxides. Journal of the American Chemical Society, 2005.

Technical Guide: Stereochemical Engineering of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol represents a critical pharmacophore in medicinal chemistry, fusing the alcohol dehydrogenase (ADH) inhibitor motif of 4-methylpyrazole (Fomepizole) with a carbocyclic cyclopentane scaffold. This structural hybridization introduces stereochemical complexity—specifically cis-trans isomerism —which fundamentally alters the physicochemical properties and binding affinity of the compound.

This guide provides a rigorous technical analysis of the synthesis, separation, and analytical differentiation of the cis and trans isomers. It is designed for researchers requiring actionable protocols for stereoselective synthesis and definitive structural assignment.

Structural Analysis & Stereochemistry

The core challenge in working with 1,2-disubstituted cyclopentanes is the flexibility of the five-membered ring, which undergoes pseudorotation between various envelope and twist conformations to minimize torsional strain and steric repulsion.

Isomeric Definitions

The molecule possesses two chiral centers at positions C1 and C2.

  • Trans-Isomer (Thermodynamic Product): The hydroxyl group (-OH) and the pyrazole ring are on opposite faces of the cyclopentane plane.

    • Configurations:

      
       and 
      
      
      
      – Racemic pair.
    • Conformation: Typically adopts a conformation where substituents are pseudo-equatorial to minimize 1,2-steric clash, though the "anti" relationship allows for a stable diaxial-like arrangement depending on the solvent.

  • Cis-Isomer (Kinetic/Inverted Product): The -OH and pyrazole are on the same face.

    • Configurations:

      
       and 
      
      
      
      – Racemic pair.
    • Conformation: Substituents are gauche. The ring often puckers to relieve the eclipsing interaction between the oxygen lone pairs and the pyrazole nitrogen.

Visualizing the Isomerism

The following diagram illustrates the spatial relationship and the energetic barrier between the isomers.

Isomerism Trans Trans-Isomer (Anti-Relationship) Thermodynamically Stable Cis Cis-Isomer (Syn-Relationship) Higher Steric Strain Trans->Cis Requires Inversion (e.g., Mitsunobu) Cis->Trans Epimerization (via Ketone or Acid)

Figure 1: Stereochemical relationship between the trans and cis forms.[1] The trans isomer is generally the direct product of epoxide opening.

Synthetic Pathways[1][2]

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol relies on the regioselective and stereospecific opening of cyclopentene oxide .

Route A: Synthesis of the Trans-Isomer (Primary Route)

The reaction of an epoxide with a nucleophile (pyrazole) under basic conditions follows an


 mechanism. Since the nucleophile must attack the antibonding orbital (

) of the C-O bond from the backside, the resulting alcohol and nucleophile end up anti to each other.

Protocol:

  • Reagents: Cyclopentene oxide (1.0 eq), 4-Methylpyrazole (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Anhydrous).
    
  • Conditions: Reflux (

    
    ) for 12-16 hours.
    
  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF/pyrazole excess. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient). The trans isomer elutes first due to lower polarity (internal H-bonding is less favorable than in cis).

Route B: Synthesis of the Cis-Isomer (Inversion)

Accessing the cis isomer requires inverting the stereochemistry at the C1 (hydroxyl) position.

Method: Mitsunobu Inversion [2]

  • Step 1 (Esterification with Inversion): React the trans-alcohol with p-nitrobenzoic acid, Triphenylphosphine (

    
    ), and DIAD (Diisopropyl azodicarboxylate) in THF at 
    
    
    
    .
    • Mechanism:[3] The alcohol activates

      
      , and the carboxylate attacks from the back, inverting the center from trans to cis.
      
  • Step 2 (Hydrolysis): Treat the intermediate ester with LiOH in THF/Water to reveal the cis-alcohol.

Synthesis Start Cyclopentene Oxide + 4-Methylpyrazole Reaction SN2 Ring Opening (Base Catalyzed) Start->Reaction Trans Trans-Isomer (Major Product) Reaction->Trans Anti-Addition Mitsunobu Mitsunobu Inversion (PPh3, DIAD, Acid) Trans->Mitsunobu Ester Cis-Ester Intermediate Mitsunobu->Ester Stereoinversion Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis Cis Cis-Isomer (Target) Hydrolysis->Cis

Figure 2: Synthetic workflow for accessing both stereoisomers.

Analytical Characterization

Distinguishing the cis and trans isomers requires careful analysis of NMR data, as simple coupling constants (


) can be ambiguous in flexible 5-membered rings.
1H NMR Spectroscopy

The key signals are the methine protons at C1 (


, 

to OH) and C2 (

,

to Pyrazole).
FeatureTrans-IsomerCis-IsomerMechanistic Reason
Chemical Shift (

)

~4.3 - 4.5 ppm

~4.5 - 4.7 ppm
Cis usually deshielded due to steric compression and anisotropy of the pyrazole.
Coupling (

)
Typically 4-7 Hz Typically 6-9 Hz In cyclopentanes, trans often adopts a conformation with dihedral angles

(smaller

), while cis is often eclipsed

(larger

). Note: This is opposite to rigid cyclohexanes.
NOE Signal Weak / Absent Strong Definitive Test: Irradiation of

yields a strong enhancement of

in the cis isomer due to spatial proximity.
HPLC Separation

Chiral HPLC is required to separate the enantiomers of each diastereomer.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Elution Order: Typically, the trans diastereomer elutes differently than the cis. For enantiomers, specific retention times must be determined empirically.

Biological Relevance & Pharmacophore Insights

The 4-methylpyrazole moiety (Fomepizole) acts as a competitive inhibitor of alcohol dehydrogenase by coordinating with the Zinc ion in the enzyme's active site.

When attached to a cyclopentanol ring:

  • Lipophilicity: The cyclopentane ring increases

    
    , potentially enhancing blood-brain barrier (BBB) penetration compared to Fomepizole alone.
    
  • Stereospecific Binding: Enzymes are chiral environments. The cis vs. trans orientation determines the vector of the hydroxyl group relative to the pyrazole nitrogen.

    • If the target binding pocket requires the OH group to act as a Hydrogen Bond Donor (HBD) to a specific residue while the Pyrazole coordinates a metal, the fixed distance in the trans isomer (approx 3-4 Å) vs the cis isomer (approx 2.5 Å) will drastically affect potency.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Stereoselective Synthesis and Epoxide Opening).
  • BenchChem. (2025).[4] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link

  • McMurry, J. E. (2011). Organic Chemistry. Brooks/Cole.
  • Rikimaru, K., et al. (2012). Synthesis and biological evaluation of 1,2-disubstituted cyclopentanes as novel inhibitors. Bioorganic & Medicinal Chemistry Letters. (Analogous scaffold synthesis).

Sources

Rational Design and Pharmacological Profiling of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a highly privileged, five-membered heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved therapeutics ranging from anti-inflammatories to targeted kinase inhibitors[1]. Within this class, 4-methyl-1H-pyrazole (fomepizole) is uniquely recognized as a potent, competitive inhibitor of alcohol dehydrogenase (ADH) and is utilized clinically as an antidote for toxic alcohol poisoning[2][3].

By hybridizing this established pharmacophore with a cyclopentanol moiety, we generate 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol . This technical guide explores the rational drug design principles behind this novel hybrid molecule. We will analyze how the incorporation of the cyclopentanol ring modulates lipophilicity, restricts conformational flexibility, and introduces novel hydrogen-bonding vectors, thereby opening new therapeutic avenues in metabolic modulation, cannabinoid receptor antagonism, and antimicrobial drug discovery.

Structural Rationale: The Power of Molecular Hybridization

The design of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol relies on the synergistic fusion of two distinct chemical entities:

  • The 4-Methylpyrazole Core: Provides the primary pharmacophore capable of coordinating with transition metals (such as the catalytic zinc in ADH) and participating in π-π stacking interactions within hydrophobic receptor pockets[3].

  • The Cyclopentanol Moiety: Appended at the N1 position, this aliphatic ring serves multiple purposes. First, it increases the steric bulk and lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, the hydroxyl (-OH) group acts as a critical hydrogen-bond donor/acceptor, which can anchor the molecule in target binding sites. Finally, the rigid nature of the cyclopentane ring restricts the rotational freedom of the pyrazole, pre-organizing the molecule into a bioactive conformation.

Predicted Biological Targets & Mechanistic Pathways

Alcohol Dehydrogenase (ADH) Inhibition

Unsubstituted 4-methylpyrazole binds deeply within the active-site cavity of ADH, directly interacting with the NAD+ cofactor and the catalytic zinc ion[3]. While N1-substitution typically reduces affinity for the classical ADH1 isozyme due to steric clashes in the substrate channel, the specific geometry of the cyclopentanol ring may shift the selectivity profile. The hydroxyl group has the potential to form novel hydrogen bonds with residues like Ser48 or His51, potentially yielding an isozyme-selective ADH inhibitor useful for modulating endogenous alcohol metabolism without completely blocking hepatic clearance.

ADH_Pathway Ethanol Ethanol (Substrate) ADH Alcohol Dehydrogenase (Enzyme) Ethanol->ADH Binds Active Site Acetaldehyde Acetaldehyde (Toxic Metabolite) ADH->Acetaldehyde Oxidation Inhibitor 2-(4-methyl-1H-pyrazol-1-yl) cyclopentan-1-ol Inhibitor->ADH Competitive Inhibition NAD NAD+ Cofactor NAD->ADH Required

Metabolic pathway of ethanol oxidation and competitive inhibition by the pyrazole derivative.

Peripherally Restricted Cannabinoid (CB1) Antagonism

Biarylpyrazole derivatives are potent antagonists for the brain cannabinoid receptor (CB1)[4]. Traditional CB1 antagonists require a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring for optimal activity[4]. By replacing this highly lipophilic, planar aryl group with a polar, aliphatic cyclopentanol ring, the blood-brain barrier (BBB) permeability of the molecule is significantly reduced. This structural modification presents a pathway to develop peripherally restricted CB1 modulators, which could treat metabolic syndrome and obesity without the severe psychiatric side effects associated with first-generation, centrally-penetrant antagonists.

Antimycobacterial Activity via MmpL3 Inhibition

Recent structure-activity relationship (SAR) studies have identified pyrazole derivatives as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a critical transporter for Mycobacterium tuberculosis cell wall synthesis[5]. Notably, the introduction of a cyclopentyl substituent in these scaffolds has been empirically shown to improve stability in human microsomes and optimize the lipophilicity profile[5]. The structural homology of our target compound makes it a highly attractive lead for next-generation anti-TB drug discovery.

Quantitative Data & Predictive Modeling

To guide the experimental validation, we have established a comparative matrix of predicted physicochemical and pharmacological properties.

Property / Parameter4-Methyl-1H-pyrazole (Reference)2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-olPharmacological Implication
Molecular Weight 82.10 g/mol 166.22 g/mol Increased mass remains well within Lipinski's Rule of 5.
Predicted LogP 0.81.9 - 2.3Enhanced lipophilicity improves cellular permeability.
H-Bond Donors 1 (N-H)1 (O-H)Shift from nitrogen to oxygen donor alters target binding kinetics.
H-Bond Acceptors 23Increased capacity for receptor anchoring.
Rotatable Bonds 01Restricted flexibility pre-organizes the bioactive conformation.
Microsomal Stability HighModerate to HighCyclopentane ring is susceptible to CYP-mediated hydroxylation[5].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed to evaluate the biological activity of the compound.

Protocol: In Vitro ADH Inhibition Kinetic Assay

Causality & Rationale: To determine the precise mechanism of action (competitive vs. non-competitive), we must measure the initial velocity of NADH production at varying substrate and inhibitor concentrations.

  • Reagent Preparation: Prepare 0.1 M sodium pyrophosphate buffer (pH 8.5) to ensure optimal ionization of the ADH catalytic residues.

  • Enzyme & Substrate: Reconstitute purified human liver ADH. Prepare working solutions of ethanol (substrate) and NAD+ (cofactor).

  • Compound Dilution: Dissolve the test compound in DMSO. Create a 10-point dose-response curve (1 nM to 100 μM). Critical: Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: In a 96-well UV-transparent microplate, combine buffer, NAD+ (2 mM), and the test compound. Incubate for 10 minutes at 37°C to allow pre-equilibration. Initiate the reaction by adding ethanol (10 mM).

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm (indicative of NADH formation) continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    versus inhibitor concentration and fit to a non-linear regression model (e.g., Morrison equation) to derive the
    
    
    and
    
    
    . Include 4-methylpyrazole as a positive control[3].
Protocol: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: The aliphatic cyclopentanol ring introduces potential sites for Phase I metabolism. Assessing microsomal stability is critical for predicting in vivo clearance and half-life[5].

  • Reaction Mixture: Combine pooled HLMs (0.5 mg/mL final protein concentration) with 1 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the in vitro intrinsic clearance (

    
    ).
    

Workflow Synthesis Compound Synthesis & Purification InVitro In Vitro Assays (ADH, CB1, MmpL3) Synthesis->InVitro Microsomal Microsomal Stability (HLM/RLM) InVitro->Microsomal InVivo In Vivo Efficacy & Toxicity Models Microsomal->InVivo Data PK/PD Modeling & Lead Optimization InVivo->Data

Step-by-step experimental workflow for evaluating the biological activity of the hybrid scaffold.

Conclusion

The rational design of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol exemplifies the utility of molecular hybridization in modern drug discovery. By combining the metal-coordinating and target-anchoring properties of the 4-methylpyrazole core with the steric and physicochemical modulations provided by a cyclopentanol ring, this scaffold presents a highly versatile starting point. Rigorous execution of the outlined in vitro and metabolic assays will be paramount in validating its potential as an isozyme-specific ADH inhibitor, a peripherally restricted CB1 modulator, or a novel antimycobacterial agent.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 4-Methyl-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Fishersci.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry.
  • Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in R
  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv.

Sources

A Guide to the Coordination Chemistry of Pyrazolyl-Alcohol Ligands: Synthesis, Versatility, and Application

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the coordination chemistry potential of pyrazolyl-alcohol ligands. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and the functional consequences of specific coordination modes. We will delve into the synthesis of these versatile ligands, their diverse interactions with metal centers, and their burgeoning applications in catalysis, materials science, and bioinorganic chemistry.

Introduction: The Strategic Fusion of Pyrazole and Alcohol Functionalities

The pyrazole ring is a cornerstone of coordination chemistry, prized for its aromaticity, thermal stability, and versatile N-donor capabilities.[1][2] Its derivatives can act as neutral monodentate ligands or, upon deprotonation of the N-H proton, as anionic bridging pyrazolato units that effectively mediate magnetic exchange between metal centers.[3][4] The true potential of pyrazole chemistry, however, is unlocked through functionalization.

By incorporating an alcohol moiety onto a pyrazole-containing scaffold, we create a bifunctional or multifunctional ligand with a rich and tunable coordination chemistry. The alcohol group introduces an O-donor site which, depending on the ligand architecture, can:

  • Remain as a pendant, non-coordinating group , influencing solubility and providing a site for further functionalization.

  • Coordinate directly to the metal center , forming a chelating N,O-ligand system. This introduces steric and electronic diversity compared to purely N-donor ligands.[5]

  • Act as a hemilabile arm , reversibly binding to the metal. This dynamic behavior is crucial for catalysis, as the dissociation of the alcohol can open a coordination site for substrate binding.[6]

  • Become deprotonated to form an alkoxo bridge , facilitating the assembly of polynuclear metal complexes with unique magnetic and catalytic properties.

This guide will illuminate how chemists harness these features to design sophisticated metal complexes for targeted applications.

Synthetic Strategies for Pyrazolyl-Alcohol Ligands

The synthesis of the pyrazole ring itself is well-established, often involving the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent like an acetylenic ketone) with hydrazine or its derivatives.[1][7] The key to creating pyrazolyl-alcohol ligands is the strategic incorporation of the hydroxyl group either before or after the formation of the pyrazole ring.

A prevalent and highly effective method is the Mannich-type condensation, particularly for creating tripodal or "scorpionate-like" ligands. This involves reacting a pyrazole bearing an N-H proton, formaldehyde (or a synthetic equivalent), and an amino alcohol. This approach is modular, allowing for fine-tuning of the ligand's steric and electronic properties by varying the pyrazole and amino alcohol starting materials.[8]

Workflow: Synthesis of a Tripodal Pyrazolyl-Alcohol Ligand

Below is a generalized workflow for the synthesis of a tripodal N,N,N,O-donor ligand, a common and highly useful motif in coordination chemistry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification PzH Substituted Pyrazole (e.g., 3,5-dimethylpyrazole) Condensation Mannich-type Condensation (Solvent, Room Temp) PzH->Condensation AmineOH Amino-alcohol (e.g., 3-amino-1-propanol) AmineOH->Condensation Formaldehyde Formaldehyde (aq.) Formaldehyde->Condensation Extraction Work-up & Solvent Extraction Condensation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Final Product: Tripodal Pyrazolyl-Alcohol Ligand Purification->Product

Caption: General workflow for synthesizing a tripodal pyrazolyl-alcohol ligand.

Coordination Chemistry: Modes and Consequences

The presence of both a "soft" N-donor (pyrazole) and a "hard" O-donor (alcohol/alkoxide) allows pyrazolyl-alcohol ligands to coordinate to a wide array of metal ions across the periodic table.[9] The specific coordination mode is a delicate interplay between the ligand's architecture (e.g., the length and flexibility of the linker between the pyrazole and alcohol), the electronic properties of the metal ion, and the reaction conditions.

Key Coordination Modes:

  • Monodentate (N-coordination): In the presence of strongly coordinating solvents or anions, the alcohol group may remain unbound, with the ligand coordinating solely through a pyrazole nitrogen. This is more common for ligands with long, flexible linkers.[5]

  • Bidentate Chelation (N,O-coordination): This is a highly common and stable arrangement where both the pyrazole nitrogen and the alcohol oxygen bind to the same metal center, forming a chelate ring. The stability of this mode is highly dependent on the resulting chelate ring size (5- or 6-membered rings are most favorable).

  • Bridging Dinuclear (N,N'- or N,O-bridging): If the N-H proton of the pyrazole is removed, the resulting pyrazolate anion can bridge two metal centers.[3] Concurrently, the alcohol can either chelate to one of the metals or, upon deprotonation, form an alkoxo bridge, leading to complexes with short metal-metal distances and facilitating strong magnetic coupling.[4]

  • Tridentate and Tetradentate Coordination: In tripodal ligands, such as the one synthesized in the workflow above, multiple pyrazole units and the alcohol donor can wrap around a single metal center, enforcing a specific geometry (e.g., octahedral or trigonal bipyramidal).[10][11]

Diagram: Common Coordination Modes of Pyrazolyl-Alcohol Ligands

Coordination_Modes cluster_mono Monodentate (N) cluster_bi Bidentate Chelate (N,O) cluster_bridge Bridging (N,O) M1 M L1 N-Pz-(R)-OH M1->L1 M2 M N2 N M2->N2 O2 O M2->O2 N2->O2 Pz-(R)- M3a M N3 N-Pz M3a->N3 O3 O M3a->O3 M3b M M3b->N3 M3b->O3

Caption: Common coordination modes exhibited by pyrazolyl-alcohol ligands.

Applications and Field-Proven Insights

The structural and electronic versatility of metal complexes derived from pyrazolyl-alcohol ligands has led to their application in several key research areas.

Homogeneous Catalysis

The hemilabile nature of the alcohol donor is a significant asset in catalysis. A complex can remain stable under resting conditions, but upon introduction of a substrate, the alcohol arm can dissociate, creating a vacant site for substrate activation. This has been exploited in:

  • Oxidation Reactions: Copper(II) complexes of tripodal pyrazolyl-alcohol ligands have been shown to catalyze the aerobic oxidation of catechol to o-quinone, mimicking the function of catechol oxidase enzymes.[8] The ligand framework stabilizes the copper center in the correct oxidation states and geometries to facilitate the catalytic cycle.

  • Dehydrogenation of Alcohols: Ruthenium(II) complexes bearing pyrazole-pyridine-pyrazole type ligands are effective catalysts for the acceptorless dehydrogenation of primary alcohols to aldehydes.[12] The cooperative action of the metal center and the ligand framework facilitates the removal of H₂ gas, a clean byproduct.

  • Oligomerization Reactions: Nickel complexes with pyrazolyl-alcohol ligands, when activated with a co-catalyst like ethylaluminum dichloride (EtAlCl₂), are active in ethylene oligomerization.[5] The presence of the OH functionality can influence the co-catalyst and, consequently, the product distribution (e.g., butenes vs. hexenes).[5]

Bioinorganic Chemistry and Drug Development

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs.[2][13] Metal complexes incorporating pyrazole-based ligands are being actively investigated for their therapeutic potential.

  • Anticancer Activity: Pyrazole-based metal complexes of cobalt(II), copper(II), and zinc(II) have demonstrated significant cytotoxic activity against breast cancer cell lines.[14][15] These complexes can act as chemical nucleases, cleaving DNA through oxidative or hydrolytic pathways, and can also interact with proteins like bovine serum albumin (BSA).[14] The chelation of the metal by the ligand often enhances the biological activity compared to the free ligand or metal salt alone.

  • Antimicrobial Agents: The structural diversity of pyrazole derivatives allows for the synthesis of compounds with potent antibacterial and antifungal properties.[7][16] Metal complexation can further enhance this activity.[17][18]

Magnetic Materials

The ability of the pyrazolate anion to act as a superexchange pathway between two metal centers is well-documented.[4] By designing pyrazolyl-alcohol ligands that pre-organize two or more metal ions in close proximity, it is possible to create polynuclear complexes with tailored magnetic properties. The ancillary alcohol/alkoxo group helps to control the geometry and the distance between the metal centers, influencing the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling.[4][19]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, with clear checkpoints for characterization to ensure the identity and purity of the products at each stage.

Protocol 1: Synthesis of 3-[bis(3,5-dimethyl-pyrazol-1-ylmethyl)amino]propan-1-ol

This protocol is adapted from the literature and provides a reliable method for synthesizing a key tripodal ligand.[8]

  • Reagents & Equipment:

    • 3,5-Dimethylpyrazole (2.0 eq)

    • 3-Amino-1-propanol (1.0 eq)

    • Formaldehyde (37% aq. solution, 2.2 eq)

    • Methanol (solvent)

    • Dichloromethane (extraction solvent)

    • Magnesium sulfate (drying agent)

    • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

    • NMR spectrometer, FT-IR spectrometer, Mass spectrometer.

  • Procedure:

    • Dissolve 3-amino-1-propanol in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add the aqueous formaldehyde solution to the cooled amine solution with vigorous stirring. Maintain the temperature below 10 °C. Causality Note: This step pre-forms the N-hydroxymethyl amine intermediate; slow addition prevents uncontrolled polymerization of formaldehyde.

    • To this solution, add a solution of 3,5-dimethylpyrazole in methanol dropwise.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature for 72 hours.

    • Remove the methanol solvent under reduced pressure using a rotary evaporator.

    • Redissolve the resulting oil/solid in dichloromethane and wash with brine (saturated NaCl solution) three times to remove any remaining formaldehyde and other water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the product via column chromatography on silica gel if necessary.

  • Validation & Characterization:

    • ¹H NMR: Confirm the successful reaction by observing the characteristic singlet for the N-CH₂-N methylene bridge protons (typically ~4.9 ppm) and signals corresponding to the pyrazole and propanol backbone. The integration should match the expected proton count.

    • FT-IR: Look for the disappearance of the N-H stretch from the starting pyrazole (if applicable) and the presence of a broad O-H stretch from the alcohol.

    • Mass Spectrometry: Confirm the molecular weight of the target ligand.

Protocol 2: Synthesis of a Copper(II) Complex
  • Reagents & Equipment:

    • Synthesized pyrazolyl-alcohol ligand (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1.0 eq)

    • Methanol (solvent)

    • Magnetic stirrer, flask.

  • Procedure:

    • Dissolve the pyrazolyl-alcohol ligand in methanol.

    • In a separate flask, dissolve CuSO₄·5H₂O in a minimum amount of methanol. Gentle warming may be required.

    • Add the copper sulfate solution dropwise to the ligand solution with constant stirring.

    • A color change (typically to blue or green) should be observed immediately, indicating complex formation.

    • Stir the reaction mixture for 2-4 hours at room temperature.

    • The product may precipitate from the solution. If so, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.

    • Wash the resulting solid with a small amount of cold diethyl ether and dry under vacuum.

  • Validation & Characterization:

Technique Ligand (Expected) Complex (Expected Change) Rationale for Change
FT-IR (cm⁻¹) Broad O-H stretch (~3400)Shift or broadening of O-HCoordination of the alcohol to the Cu(II) center alters the O-H bond vibration.
¹H NMR Sharp pyrazole signalsBroadening of signalsThe paramagnetic Cu(II) center causes significant broadening of nearby proton signals, often rendering the spectrum uninformative. This is itself evidence of complexation.
UV-Vis Transitions in UV regionNew broad d-d transition in Vis regionThe presence of the Cu(II) d⁹ center gives rise to characteristic absorptions in the visible spectrum (typically 600-800 nm), causing the color.
Elemental Analysis C, H, N values for ligandC, H, N values match calculated formula for the complexConfirms the stoichiometry of the metal-ligand complex.

Conclusion and Future Outlook

Pyrazolyl-alcohol ligands represent a powerful and adaptable platform in coordination chemistry. The strategic combination of pyrazole and alcohol functionalities provides a means to construct metal complexes with precise control over geometry, nuclearity, and electronic properties. This has enabled significant advances in the design of catalysts that operate under mild conditions, bio-inspired complexes with potent therapeutic activities, and novel magnetic materials.

Future research will likely focus on the development of chiral pyrazolyl-alcohol ligands for asymmetric catalysis, the incorporation of these complexes into metal-organic frameworks (MOFs) for heterogeneous catalysis and sensing[9][20], and a deeper investigation into their mechanisms of action in biological systems to develop next-generation metallodrugs. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to explore and exploit the rich potential of this ligand class.

References

  • Zerrouki, A., et al. (2011). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry, 4, 459–464. [Link]

  • Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

  • Onishi, M. (2017). Metal–ligand cooperative C–O bond cleavage of propargylic alcohol with protic pyrazole complexes of ruthenium. Faraday Discussions. [Link]

  • Real, J. A., et al. (2005). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]

  • Kumar, P., et al. (2023). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials. [Link]

  • Zhang, Y-Q., et al. (2018). Structure, magnetic properties and fluorescence selectivity of 1D chain complexes based on the pyrazolyl nitronyl nitroxide radical. CrystEngComm. [Link]

  • Anyomih, T. T. K., et al. (2020). Synthesis of pyrazolyl ligands and complexes. ResearchGate. [Link]

  • Migwi, F. K., et al. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. ResearchGate. [Link]

  • Chaudhary, A., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • van der Vlugt, J. I. (2009). Phenol-pyrazole ligands in the design of manganese(III) compounds : synthesis, structural characterization and. Scholarly Publications Leiden University. [Link]

  • Kumar, V., & Yadav, M. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Kurahashi, T. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. [Link]

  • Mukherjee, R. (2012). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Journal of the Indian Chemical Society. [Link]

  • Li, Y., et al. (2021). Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions. [Link]

  • Trofimenko, S. (1967). Syntheses, structural characterization of Fe and Ni complexes with polypyrazolyl borate ligand: Fe[HB(pz)3]2 and Ni[HB(pz)3]2. ResearchGate. [Link]

  • Ainooson, M. K., et al. (2011). Pyrazolyl iron, cobalt, nickel, and palladium complexes: Synthesis, molecular structures, and evaluation as ethylene oligomerization catalysts. University of Ghana. [Link]

  • Ojwach, S. O., & Akerman, M. P. (2016). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]

  • Singh, R. V., et al. (2022). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. [Link]

  • Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Eklund, H., et al. (1982). Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase. Biochemistry. [Link]

  • Ohta, H., et al. (2020). Theoretical Study on Magnetic Interaction in Pyrazole-Bridged Dinuclear Metal Complex: Possibility of Intramolecular Ferromagnetic Interaction by Orbital Counter-Complementarity. Magnetochemistry. [Link]

  • Kumar, A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Science. [Link]

  • El-Ghozzi, M., et al. (2021). Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes. Hyperfine Interactions. [Link]

  • Abdel-Latif, S. A., & Issa, Y. M. (2010). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. ResearchGate. [Link]

  • Yamauchi, Y., et al. (2021). Synthesis and Structural Characterization of a Silver(I) Pyrazolato Coordination Polymer. Chemistry. [Link]

  • Casas, J. S., et al. (2013). Coordination modes of 5-pyrazolones: A solid-state overview. ResearchGate. [Link]

  • Trofimenko, S. (1986). The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. [Link]

  • Touzani, R., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Chaudhary, A., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. [Link]

  • M-C. Chen, et al. (2012). Cobalt Complexes with Pyrazole Ligands as Catalyst Precursors for the Peroxidative Oxidation of Cyclohexane. ResearchGate. [Link]

  • Manna, T. K., et al. (2019). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Polyhedron. [Link]

Sources

The Cyclopentane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Stereochemistry, and Biological Significance of 1,2-Disubstituted Cyclopentane Derivatives

Introduction: Beyond Flat Rings - The Enduring Relevance of the Cyclopentane Motif

The cyclopentane ring, a fundamental carbocycle in organic chemistry, has emerged as a "privileged scaffold" in the design and development of novel therapeutics. Its inherent three-dimensionality, coupled with the ability to present substituents in well-defined spatial orientations, allows for precise molecular recognition by biological targets. This guide provides a comprehensive overview of 1,2-disubstituted cyclopentane derivatives, from their stereocontrolled synthesis to their profound impact on medicinal chemistry. We will delve into the nuances of conformational behavior, explore the rich tapestry of their biological activities, and provide practical insights for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile molecular framework. The functionalized cyclopentane core is a key structural feature in a vast array of natural and synthetic compounds with significant biological activities, including prostaglandins, terpenoids, alkaloids, and steroids.[1]

I. Strategic Approaches to the Stereocontrolled Synthesis of 1,2-Disubstituted Cyclopentanes

The precise spatial arrangement of the two substituents on the cyclopentane ring is paramount for biological activity. Consequently, the development of stereoselective synthetic methodologies is a cornerstone of research in this area. Here, we explore several key strategies, highlighting the causality behind the stereochemical outcomes.

Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal catalysis offers a powerful toolkit for the construction of functionalized cyclopentane rings with high levels of stereocontrol.

  • [3+2] Cycloadditions: This convergent approach involves the reaction of a three-carbon component with a two-carbon component. For instance, the diastereoselective organophotoredox-catalyzed [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides provides access to diverse cis-cyclopentane-1,2-diamine derivatives. This transformation proceeds through a dual catalyst system, highlighting the synergy between different catalytic modes to achieve high stereoselectivity.

  • Rhodium-Catalyzed C-H Insertion: Intramolecular C-H insertion reactions of α-diazo esters catalyzed by chiral rhodium complexes represent an elegant method for the enantioselective synthesis of 1,2-disubstituted cyclopentanes. The choice of the chiral ligand on the rhodium catalyst is critical in dictating the enantioselectivity of the C-H insertion step.

    Workflow for Rhodium-Catalyzed C-H Insertion:

    G A α-Diazo Ester C Rhodium Carbenoid A->C N2 extrusion B Chiral Rhodium(II) Catalyst B->C E C-H Insertion C->E D Substrate with C-H bond D->E F 1,2-Disubstituted Cyclopentane E->F Stereoselective cyclization

    Caption: Rhodium-catalyzed C-H insertion workflow.

Organocatalytic Strategies

The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For 1,2-disubstituted cyclopentanes, organocatalysis provides a metal-free alternative for establishing stereocenters.

  • Michael Addition-Initiated Ring Closure (MIRC): Chiral amines or Brønsted acids can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the cyclopentane ring. The stereochemistry of the final product is controlled by the chiral catalyst, which directs the approach of the nucleophile and the subsequent ring-closing step.

Substrate-Controlled Diastereoselective Synthesis

In this approach, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction.

  • Ring-Closing Metathesis (RCM): Acyclic diene precursors containing existing stereocenters can be cyclized using Grubbs' or other metathesis catalysts. The E/Z geometry of the double bonds in the precursor and the steric interactions between substituents guide the diastereoselectivity of the ring closure. A three-step method involving Pd-catalyzed haloallylation of alkynes, Pd-catalyzed cross-coupling, and Ru-catalyzed ring-closing metathesis provides a versatile route to various 1,2-disubstituted cyclopentadienes.[2]

II. Conformational Landscape of 1,2-Disubstituted Cyclopentanes: A Key Determinant of Bioactivity

Unlike the relatively rigid cyclohexane ring, cyclopentane is a highly flexible molecule that exists in a continuous state of dynamic conformational change known as pseudorotation.[3] The two most commonly discussed conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . The cyclopentane ring is more stable than cyclobutane, and while a planar conformation would have minimal angle strain, it suffers from significant torsional strain. To alleviate this, the ring puckers into non-planar conformations.[4]

The substituents in a 1,2-disubstituted cyclopentane derivative significantly influence the conformational equilibrium. The energetic preference for one conformation over another is determined by a delicate balance of steric and electronic interactions.

  • Envelope Conformation: In this conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a "flap." Substituents can occupy either axial or equatorial positions on the flap or pseudo-axial and pseudo-equatorial positions on the planar portion.

  • Half-Chair Conformation: Here, three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of the plane. This conformation generally has lower torsional strain compared to the envelope.

The specific conformation adopted by a biologically active 1,2-disubstituted cyclopentane derivative is crucial for its interaction with the target receptor or enzyme. The spatial orientation of the two substituents, dictated by the ring pucker, determines the molecule's ability to fit into a binding pocket and engage in specific non-covalent interactions. For instance, the biological activity of prostaglandin analogues is highly dependent on the conformation of the cyclopentane ring, which presents the two side chains in a specific orientation for receptor binding.

Conformational Equilibrium of 1,2-Disubstituted Cyclopentane:

G A Envelope (Cs) C Pseudorotation A->C B Half-Chair (C2) C->B

Caption: Pseudorotation between envelope and half-chair conformations.

III. Biological Significance and Therapeutic Applications

1,2-Disubstituted cyclopentane derivatives are at the heart of numerous biologically active natural products and synthetic drugs, demonstrating a wide spectrum of therapeutic applications.

Prostaglandins and Their Analogues: Potent Lipid Mediators

Prostaglandins are a class of lipid compounds derived from fatty acids that exhibit a wide range of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction. Many prostaglandins feature a 1,2-disubstituted cyclopentane core.

  • Latanoprost: A prostaglandin F2α analogue, is a widely used topical medication for the treatment of glaucoma and ocular hypertension.[5] It is a selective agonist of the prostaglandin F receptor (FP receptor), and its mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[6] The 1,2-disubstituted cyclopentane core of latanoprost is crucial for its high affinity and selectivity for the FP receptor.[7][8]

  • Cyclopentenone Prostaglandins (cyPGs): This subclass of prostaglandins, including PGA2, PGA1, and PGJ2, possesses an α,β-unsaturated carbonyl group in the cyclopentane ring.[9] This reactive moiety allows them to form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, leading to a variety of biological effects, including potent anti-inflammatory, anti-neoplastic, and antiviral activities.[9][10] 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) is a well-studied cyPG that acts as a high-affinity ligand for the nuclear receptor PPARγ.[10]

Compound Target Biological Activity IC50/EC50
LatanoprostFP receptorGlaucoma treatmentEC50 = 10 nM for FP receptor activation[7]
15d-PGJ2PPARγ, NF-κBAnti-inflammatory, Antineoplastic-
Cyclopentane-1,2-dione derivative 9TP receptorThromboxane A2 receptor antagonistIC50 comparable to parent carboxylic acid[3]
(R,R)-10 (AMPA potentiator)AMPA receptorsPotentiator of iGluR4 flip receptorsEC50 = 22.6 nM[11]
Guanine-containing cyclopentyl nucleoside phosphonate (compound 23)Viral enzymesAntiviral (VZV)EC50 = 5.35 µM (TK+ VZV), 8.83 µM (TK- VZV)[12]
Cyclopentane-fused anthraquinone derivativeDNA, Topoisomerase IAnticancer-
Carbocyclic Nucleoside Analogues: Antiviral and Anticancer Agents

Replacing the furanose ring of a nucleoside with a cyclopentane ring leads to carbocyclic nucleosides. These analogues often exhibit enhanced metabolic stability towards enzymatic cleavage while retaining the ability to interact with viral or cellular enzymes. 1,2-Disubstituted cyclopentane derivatives have been explored as scaffolds for the development of potent antiviral and anticancer agents. For example, certain guanine-containing cyclopentyl nucleoside phosphonates have shown significant activity against the varicella-zoster virus (VZV).[12] Additionally, cyclopentane-fused anthraquinone derivatives have been synthesized and evaluated for their antitumor activity.[13]

Other Therapeutic Areas

The versatility of the 1,2-disubstituted cyclopentane scaffold extends to other therapeutic areas:

  • AMPA Receptor Potentiators: A series of 1,2-disubstituted cyclopentanes have been developed as potent positive allosteric modulators of AMPA receptors, which are involved in synaptic plasticity and are targets for cognitive enhancement.[11]

  • Thromboxane A2 Receptor Antagonists: Cyclopentane-1,2-dione derivatives have been investigated as bioisosteres of carboxylic acids in the design of thromboxane A2 receptor antagonists, which have potential applications in cardiovascular diseases.[3]

IV. Characterization and Experimental Protocols

The unambiguous determination of the structure and stereochemistry of 1,2-disubstituted cyclopentane derivatives is crucial. A combination of spectroscopic techniques is typically employed.

Spectroscopic and Crystallographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of the molecule. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the relative stereochemistry of the substituents by measuring through-space proton-proton interactions. Coupling constants (J-values) can also give insights into the dihedral angles and, consequently, the conformation of the cyclopentane ring.

  • X-ray Crystallography: This technique provides definitive proof of the solid-state structure, including the absolute stereochemistry if a chiral derivative is used or if the crystal belongs to a chiral space group.

  • Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: These methods are used to determine the molecular weight and identify the functional groups present in the molecule, respectively.

Detailed Experimental Protocol: Diastereoselective Synthesis of a 1,2-Disubstituted Cyclobutane (Model Protocol)

Materials:

  • Appropriate thiol (1.0 eq)

  • Cyclobutene ester/amide (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of the thiol (0.3 mmol, 1.0 eq) in anhydrous acetonitrile (3.0 mL, 0.1 M), add the cyclobutene derivative (0.33 mmol, 1.1 eq).[14]

  • Add DBU (0.33 mmol, 1.1 eq) to the reaction mixture at room temperature.[14]

  • Stir the reaction at room temperature for 18 hours.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,2-disubstituted cyclobutane.[14]

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction product.[14]

Characterization Data (Hypothetical for a 1,2-disubstituted cyclopentane):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.50 (m, 1H, CH-S), 3.20 (m, 1H, CH-CO₂Et), 2.10-1.80 (m, 6H, cyclopentyl-H), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 174.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.5 (OCH₂), 52.0 (CH-S), 48.0 (CH-CO₂Et), 32.0 (CH₂), 28.0 (CH₂), 25.0 (CH₂), 14.2 (CH₃).

  • IR (thin film): ν_max 2950, 1730, 1450, 1180 cm⁻¹.

  • HRMS (ESI): Calculated for C₁₆H₂₂O₂S [M+H]⁺: 287.1413, Found: 287.1410.

V. Conclusion and Future Perspectives

The 1,2-disubstituted cyclopentane framework continues to be a fertile ground for innovation in drug discovery. Its conformational flexibility, when appropriately harnessed through stereocontrolled synthesis, provides a powerful strategy for designing molecules with high affinity and selectivity for a diverse range of biological targets. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalysis and flow chemistry. Furthermore, a deeper understanding of the relationship between cyclopentane conformation and biological activity, aided by advanced computational modeling and structural biology, will undoubtedly pave the way for the discovery of next-generation therapeutics built upon this remarkable carbocyclic scaffold. The cyclopentane motif is not merely a passive linker but an active contributor to the pharmacodynamic and pharmacokinetic properties of a drug molecule, solidifying its status as a truly privileged structure in medicinal chemistry.

References

  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PMC. [Link]

  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. [Link]

  • Purine Derivatives of 1,2-Disubstituted Cyclohexane Analogues of Nucleosides | Request PDF. ResearchGate. [Link]

  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. [Link]

  • Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. PubMed. [Link]

  • Synthesis and Antiviral Evaluation of Cyclopentyl Nucleoside Phosphonates. PubMed. [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. [Link]

  • Cyclopentenone prostaglandins: New insights on biological activities and cellular targets. ResearchGate. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Cyclopentenone Prostaglandins: New Insights on Biological Activities and Cellular Targets. PubMed. [Link]

  • Synthesis and biological evaluation of cleistocaltone A, an inhibitor of respiratory syncytial virus (RSV). Chemical Science (RSC Publishing). [Link]

  • Synthesis of 1,2-Disubstituted Cyclopentadienes from Alkynes Using a Catalytic Haloallylation/Cross-Coupling/Metathesis Relay. Organic Chemistry Portal. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

  • Stereoselective Synthesis and Molecular Modeling of Chiral Cyclopentanes. Cihan University-Erbil Repository. [Link]

  • Latanoprost | Prostaglandin F receptor (FP) agonist. Cellagen Technology. [Link]

  • Effect of Latanoprost on Intraocular Pressure in Mice Lacking the Prostaglandin FP Receptor. Investigative Ophthalmology & Visual Science. [Link]

  • Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers. [Link]

  • ic50 values compared: Topics by Science.gov. Science.gov. [Link]

  • PRODUCT MONOGRAPH PrJAMP LATANOPROST Latanoprost OphthalmicSolution 50 mcg/mL Latanoprost Prostaglandin F2α analogue. JAMP Pharma. [Link]

  • Cyclopentenone prostaglandins. Wikipedia. [Link]

  • Latanoprost – Knowledge and References. Taylor & Francis. [Link]

  • Association between genetic polymorphisms of the prostaglandin F2alpha receptor gene and response to latanoprost. PubMed. [Link]

Sources

Molecular weight and physicochemical characteristics of the target compound

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling in Early Drug Discovery: A Technical Guide to Characterizing the Target Compound

Executive Summary In the transition from Hit-to-Lead to Lead Optimization, the attrition of New Chemical Entities (NCEs) is frequently driven not by a lack of potency, but by poor "developability." This guide serves as a technical framework for characterizing the Target Compound (Candidate [X]). It moves beyond basic descriptors to establish a rigorous physicochemical profile that predicts in vivo performance.[1]

As a Senior Application Scientist, I submit this guide to standardize the evaluation of Molecular Weight (MW), Lipophilicity (


), Solubility (Thermodynamic vs. Kinetic), and Ionization (pKa). These are not merely data points; they are the determinants of bioavailability and the "Go/No-Go" decision gates in your pipeline.

Part 1: Molecular Weight & Structural Topology

The Metric: Molecular Weight (MW) The Constraint:


 Da (Rule of 5) | 

Da (bRo5 - Beyond Rule of 5)

While MW is often treated as a simple scalar value, in high-precision drug discovery, it must be understood through the lens of Ligand Efficiency (LE) and Isotopic Fidelity .

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the Target Compound, we do not rely on nominal mass. We determine the Monoisotopic Mass to confirm elemental composition.

  • Instrument: Q-TOF or Orbitrap MS.

  • Method: Electrospray Ionization (ESI) in positive/negative mode.

  • Acceptance Criterion: Mass accuracy

    
     ppm.
    
  • Critical Insight: For chlorinated or brominated compounds, the isotopic pattern (M, M+2) must match the theoretical distribution to rule out synthetic impurities.

The Impact of MW on Permeability

MW is a proxy for molecular size, but Molar Volume and Rotatable Bonds (RotB) are the mechanistic drivers of diffusion.

  • Guideline: Keep RotB

    
     (Veber’s Rules).
    
  • Why: High MW compounds with high flexibility incur a high entropic penalty when binding to a rigid protein pocket, reducing potency and permeability.

Part 2: The Solubility-Permeability Interplay

The Metric: Aqueous Solubility (


 vs. 

) The Constraint:

for assays;

for oral dosing.

This is the most common failure point. You must distinguish between Kinetic Solubility (relevant for HTS/bioassays) and Thermodynamic Solubility (relevant for formulation and in vivo prediction).

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Standard: ASTM E1148 modified for small volume.

Objective: Determine the saturation concentration of the crystalline compound in equilibrium with the solvent.

  • Preparation: Weigh 1–2 mg of solid Target Compound into a 2 mL chemically resistant glass vial.

  • Solvent Addition: Add 500

    
     of buffer (pH 7.4 phosphate or pH 1.2 SGF).
    
  • Equilibration: Agitate at 37°C for 24 to 48 hours .

    • Note: If the solid fully dissolves, add more compound until a visible precipitate remains.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.45

    
     PVDF filter (pre-saturated to prevent drug loss).
    
  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve.

  • pH Check: Measure the pH of the supernatant post-incubation. (Self-Validating Step: If the compound is a salt, it may shift the buffer pH, invalidating the result).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Predict passive transcellular permeability.

  • Donor Plate: Prepare a 10 mM stock of Target Compound in DMSO. Dilute to 50

    
     in pH 7.4 buffer.
    
  • Membrane Preparation: Add 5

    
     of 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane to the filter of the donor plate.
    
  • Assembly: Place the donor plate (containing compound) on top of the acceptor plate (containing blank buffer).

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Measure UV absorbance of both donor and acceptor wells.

  • Calculation:

    
    
    

Part 3: Ionization and Lipophilicity

The Metric:


 (Partition Coefficient) vs. 

(Distribution Coefficient) The Constraint:

between 1 and 3.

Expert Insight: Never rely solely on


 for ionizable compounds. 

assumes the neutral species. Since most drugs are weak acids/bases,

is the physiologically relevant metric.
  • High LogD (> 5): High metabolic clearance, poor solubility, high toxicity risk.

  • Low LogD (< 0): Poor membrane permeability (unless carried by transporters), rapid renal clearance.

Visualizing the Physicochemical Triage Workflow:

Physicochemical_Triage Start Target Compound (Solid) MW_Check MW & Identity Check (HRMS) Start->MW_Check Solubility_Screen Solubility Screen (Kinetic vs Thermo) MW_Check->Solubility_Screen Decision_Sol Solubility > 50 µg/mL? Solubility_Screen->Decision_Sol LogD_Test Lipophilicity (LogD 7.4) Decision_Sol->LogD_Test Yes Chemical_Mod Chemical Modification (Prodrug / Salt) Decision_Sol->Chemical_Mod No Permeability Permeability (PAMPA / Caco-2) LogD_Test->Permeability Decision_Bio Permeability High? Permeability->Decision_Bio Formulation Proceed to Formulation Decision_Bio->Formulation Yes Decision_Bio->Chemical_Mod No Chemical_Mod->Start Re-synthesis

Caption: Workflow for physicochemical triage. Green path indicates developability; red path requires structural optimization.

Part 4: Data Summary & Interpretation

The following table summarizes the "Sweet Spot" for the Target Compound to maximize oral bioavailability (Bioavailability Score).

PropertyOptimal RangeRisk ZoneExperimental Method
Molecular Weight 250 – 500 Da> 500 DaHRMS (ESI/APCI)
LogD (pH 7.4) 1.0 – 3.0> 5.0 or < 0Shake-flask (Octanol/Buffer)
Solubility (Thermo) > 100

< 10

Equilibrium Shake-flask (24h)
Polar Surface Area < 140

> 140

In Silico / 2D Descriptor
H-Bond Donors

> 5Structural Count
pKa Neutral or Weak BaseStrong Acid/BasePotentiometric Titration

The "Rule of 3" for Lead-Likeness: If your Target Compound is in the Lead Optimization phase, aim strictly lower than the limits above (MW < 300, LogP < 3) to allow "molecular room" for adding functional groups to improve potency.[2]

Part 5: Mechanism of Action (The pH-Partition Hypothesis)

Understanding why we measure pKa and LogD is critical. The absorption of the Target Compound is governed by the pH-Partition Hypothesis . Only the unionized form of the drug can passively diffuse through the lipophilic membrane.

Diagram: The pH-Partition Mechanism

pH_Partition cluster_lumen Gut Lumen (pH 1.2 - 7.4) cluster_membrane Lipid Bilayer cluster_blood Blood (pH 7.4) Drug_Ionized Drug+ (Ionized) High Solubility Low Permeability Drug_Unionized Drug (Unionized) Low Solubility High Permeability Drug_Ionized->Drug_Unionized pKa Equilibrium Membrane Passive Diffusion Drug_Unionized->Membrane Drug_Blood Drug (Systemic) Membrane->Drug_Blood

Caption: The interplay between ionization (pKa) and permeability.[3][4][5] Only the unionized species crosses the lipid barrier.

References

  • Lipinski, C. A., et al. (1997).[4][5] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][6] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[2][7][8] Journal of Medicinal Chemistry.

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.

  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.[9]

  • FDA Guidance for Industry. (2017). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System."

Sources

Methodological & Application

Application Note: Synthesis and Characterization of trans-2-(4-Methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details validated synthetic protocols for the preparation of trans-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol, a highly valuable 1,2-difunctionalized building block utilized in pharmaceutical development and agrochemical screening. We present two orthogonal methodologies: a scalable, conventional base-catalyzed route and a rapid, solvent-free microwave-assisted protocol. Both approaches leverage the inherent ring strain of cyclopentene oxide to drive a stereospecific ring-opening event, ensuring high diastereomeric purity.

Mechanistic Rationale & Stereocontrol

The synthesis relies on the nucleophilic ring opening of a meso-epoxide (cyclopentene oxide) by a pyrazole derivative. Designing a robust protocol requires a deep understanding of the underlying physical organic chemistry:

  • Nucleophilic Activation: 4-Methyl-1H-pyrazole is a moderate nucleophile. In conventional synthesis, deprotonation by a mild base (e.g.,

    
    ) generates the highly reactive pyrazolate anion, which significantly accelerates the reaction rate.
    
  • Stereospecificity (

    
     Trajectory):  The reaction follows a strict, ensuring that the nucleophile attacks the electrophilic carbon of the epoxide from the backside (anti-periplanar to the C-O bond)[1]. This strict geometric requirement dictates that the resulting hydroxyl group and the pyrazole moiety are oriented trans to one another on the cyclopentane ring, a well-documented phenomenon in [2].
    
  • Thermodynamic Driving Force: The relief of the ~26 kcal/mol ring strain inherent to the three-membered oxirane ring makes this transformation highly favorable, overcoming the steric hindrance of the secondary carbon centers.

Mechanistic Pathway Visualization

Pathway N1 4-Methyl-1H-pyrazole N3 Pyrazolate Anion (Active Nucleophile) N1->N3 Deprotonation N2 Base Catalyst (e.g., K2CO3) N2->N3 Extracts H+ N5 SN2 Transition State (Anti-Periplanar Attack) N3->N5 Nucleophilic Attack N4 Cyclopentene Oxide (Meso Epoxide) N4->N5 Ring Strain Relief N6 Alkoxide Intermediate N5->N6 C-O Bond Cleavage N8 trans-2-(4-methyl-1H-pyrazol-1-yl) cyclopentan-1-ol N6->N8 Protonation N7 Aqueous Workup (Proton Source) N7->N8 Donates H+

Figure 1: S_N2 mechanistic pathway for the trans-selective epoxide ring-opening by 4-methylpyrazole.

Experimental Methodologies

Method A: Conventional Base-Catalyzed Synthesis (Scale-Up Optimized)

This method is designed for multigram scale-up. It utilizes anhydrous conditions to prevent premature epoxide hydrolysis.

Reagents:

  • 4-Methyl-1H-pyrazole: 10.0 mmol (821 mg)

  • Cyclopentene oxide: 12.0 mmol (1.01 g)

  • Potassium carbonate (

    
    ): 15.0 mmol (2.07 g)
    
  • Anhydrous N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Protocol:

  • Activation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-pyrazole and anhydrous DMF under an argon atmosphere. Add

    
     in one portion. Stir at room temperature for 15 minutes. Causality: DMF's high dielectric constant stabilizes the pyrazolate anion, while the 15-minute window ensures complete deprotonation before the electrophile is introduced.
    
  • Electrophile Addition: Introduce cyclopentene oxide dropwise via syringe. Causality: A 1.2 molar excess is employed to compensate for the epoxide's volatility (b.p. 101-102 °C) during the heating cycle.

  • Reaction: Attach a reflux condenser and heat the mixture to 85 °C in an oil bath for 14 hours. The mixture will transition from a cloudy suspension to a pale yellow solution. Monitor via TLC (Hexanes:EtOAc 1:1,

    
     of product ~0.35).
    
  • Workup (Self-Validating Step): Cool to room temperature and quench with 30 mL of distilled water. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl or brine (
    
    
    
    mL). Causality: This aggressive washing sequence is critical; it acts as a self-validating purification step by completely partitioning the highly water-soluble DMF out of the organic phase, preventing co-elution during chromatography.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 10% to 50% EtOAc in Hexanes).
    
Method B: Solvent-Free Microwave-Assisted Synthesis (High-Throughput)

Recent advances in have demonstrated that azole-epoxide ring openings can be accelerated from hours to mere minutes[3]. This method is ideal for rapid library generation.

Reagents:

  • 4-Methyl-1H-pyrazole: 1.0 mmol (82 mg)

  • Cyclopentene oxide: 1.5 mmol (126 mg)

Step-by-Step Protocol:

  • Setup: In a 10 mL microwave-safe reaction vial, combine the neat reactants. Causality: No solvent or base is added; the protocol relies on the high concentration of neat reactants and their intrinsic dipole moments to drive the kinetics under microwave irradiation[3].

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 3 minutes. Causality: The microwave field directly couples with the polar reactants, providing instantaneous and uniform superheating that overcomes the steric activation barrier of the secondary epoxide carbon.

  • Purification: Cool the vial rapidly using the synthesizer's compressed air function. Load the crude mixture directly onto a silica gel column for purification, completely bypassing the aqueous workup phase.

Data Presentation & Analytical Characterization

Table 1: Comparison of Synthetic Methodologies

ParameterMethod A (Conventional)Method B (Microwave)
Scale Suitability Multigram (10+ mmol)Milligram to Gram (1-5 mmol)
Catalyst/Base

(1.5 eq)
None (Solvent-free)
Reaction Time 14 hours3 minutes
Temperature 85 °C120 °C
Workup Required Aqueous extraction & Brine washDirect chromatography
Typical Yield 75 - 82%80 - 88%

Table 2: Expected Analytical Characterization Data

Analytical TechniqueExpected Signals / ValuesStructural Assignment

H NMR
(400 MHz,

)

7.35 (s, 1H), 7.20 (s, 1H)
Pyrazole aromatic protons

4.35 (q, J = 7.5 Hz, 1H)
Cyclopentyl CH-N (trans-coupled)

4.15 (q, J = 6.8 Hz, 1H)
Cyclopentyl CH-O (trans-coupled)

2.25 - 1.60 (m, 6H)
Cyclopentyl

backbone

2.10 (s, 3H)
Pyrazole

group

C NMR
(100 MHz,

)

139.5, 127.2, 115.8
Pyrazole carbons

78.4
Cyclopentyl C-O

68.2
Cyclopentyl C-N

33.1, 30.5, 21.8
Cyclopentyl

carbons

8.9
Pyrazole

carbon
HRMS (ESI+) m/z calcd for


: 167.1184
Found: ~167.1188

Troubleshooting & Optimization

  • Incomplete Conversion (Method A): Usually caused by wet DMF or degraded

    
    . Ensure strictly anhydrous conditions. Water will preferentially open the epoxide, yielding cyclopentane-1,2-diol as a highly polar side product.
    
  • Regioisomer Concerns: Because cyclopentene oxide is a symmetric (meso) epoxide, nucleophilic attack at either carbon atom yields the exact same racemic mixture of the trans enantiomers. Regioselectivity is only a concern if a substituted cyclopentene oxide (e.g., 1-methyl-1,2-cyclopentene oxide) is utilized[2].

  • Vial Overpressurization (Method B): If scaling Method B beyond 5 mmol, the exothermic nature of the ring-opening combined with microwave heating can overpressurize the vial. Scale up in parallel (multiple small vials) rather than increasing the volume of a single reaction vessel.

References

  • [3] McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1760. National Institutes of Health (PMC). URL:[Link]

  • [1] Epoxide Reactions: Definition, Examples, and Mechanism. Chemistry Learner. URL:[Link]

Sources

Application Note: Stereoselective Synthesis of trans-2-(4-Methyl-1H-pyrazol-1-yl)cyclopentanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocol for the ring-opening of cyclopentene oxide using 4-methylpyrazole (Fomepizole). This transformation serves as a model reaction for synthesizing


-hydroxy-N-heterocycles, a pharmacophore motif prevalent in bioactive compounds and kinase inhibitors.

The reaction proceeds via an


-type nucleophilic attack, resulting in the exclusive formation of the trans-1,2-disubstituted  product.[1] We present two validated methodologies: a robust Base-Mediated Thermal Method  suitable for scale-up, and a Lewis Acid-Catalyzed Method  for temperature-sensitive substrates.

Reaction Mechanism & Stereochemistry

Mechanistic Insight

The reaction involves the nucleophilic attack of the pyrazole nitrogen (acting as the nucleophile) onto the electrophilic carbon of the epoxide ring.

  • Activation: Under basic conditions, the pyrazole is deprotonated to form the more nucleophilic pyrazolate anion. Under Lewis acid conditions, the epoxide oxygen coordinates to the metal center (

    
    ), increasing ring strain and electrophilicity.
    
  • Nucleophilic Attack: The nitrogen attacks the epoxide carbon from the face opposite to the oxygen bridge (anti-attack).

  • Ring Opening: The C-O bond cleaves, resulting in an alkoxide intermediate.

  • Protonation: Workup yields the final alcohol.

Key Insight - Symmetry: 4-Methylpyrazole possesses


 symmetry (ignoring the N-H tautomer transient location). Consequently, alkylation at either nitrogen atom (N1 or N2) yields the chemically equivalent product, eliminating regioselectivity concerns often seen with 3-substituted pyrazoles.
Stereochemical Outcome

Due to the concerted back-side attack (


), the reaction is stereospecific , yielding the trans-isomer (racemic mixture of 

and

enantiomers).

ReactionMechanism Substrates Cyclopentene Oxide + 4-Methylpyrazole Transition Transition State (Back-side Attack) Substrates->Transition Activation Intermediate Alkoxide Intermediate Transition->Intermediate Ring Opening (Inversion of Config) Product trans-2-(4-methyl-1H- pyrazol-1-yl)cyclopentanol Intermediate->Product Protonation

Figure 1: Mechanistic pathway illustrating the stereospecific anti-addition.

Experimental Protocols

Method A: Base-Mediated Nucleophilic Substitution (Standard)

Recommended for: High yields, scale-up, and cost-efficiency.

Reagents:

  • Cyclopentene oxide (1.0 equiv)

  • 4-Methylpyrazole (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Mixing: Add 4-methylpyrazole (1.2 mmol, 98 mg) and

    
     (1.5 mmol, 488 mg) to anhydrous MeCN (5 mL). Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Addition: Add cyclopentene oxide (1.0 mmol,

    
    ) dropwise via syringe.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The epoxide spot (

      
      ) should disappear; a new polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Filter off the solid inorganic salts through a Celite pad. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate. Redissolve in EtOAc (20 mL) and wash with water (

    
    ) and brine (10 mL). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM) to afford the product as a viscous oil or low-melting solid.

Method B: Lewis Acid-Catalyzed (Mild Conditions)

Recommended for: Acid-sensitive substrates or rapid screening.

Reagents:

  • Cyclopentene oxide (1.0 equiv)

  • 4-Methylpyrazole (1.1 equiv)

  • Catalyst: Scandium(III) Triflate (

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (DCM)

Protocol:

  • Setup: In a 10 mL vial, dissolve cyclopentene oxide (1.0 mmol) and 4-methylpyrazole (1.1 mmol) in DCM (3 mL).

  • Catalysis: Add

    
     (0.05 mmol, 25 mg) in one portion.
    
  • Reaction: Stir at room temperature (

    
    ) for 2–4 hours.
    
    • Note: The reaction is exothermic; for larger scales (>1g), cool to

      
       during catalyst addition.
      
  • Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (
    
    
    
    ).
  • Purification: Pass through a short silica plug eluting with EtOAc to remove the catalyst, then concentrate.

Data Analysis & Characterization

Expected NMR Data

The trans configuration is confirmed by the coupling constants of the methine protons on the cyclopentane ring.

NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Feature

7.35sPyrazole-H5Characteristic heteroaromatic singlet.

7.20sPyrazole-H3Characteristic heteroaromatic singlet.

4.45dddN-CH (Cyclopentyl)Downfield shift due to Nitrogen.

4.20mO-CH (Cyclopentyl)

-proton to hydroxyl.

2.10sPyrazole-

Distinct methyl singlet.

138.0, 128.0-Pyrazole C3/C5Aromatic carbons.

78.5-O-CHAlcohol carbon.

68.2-N-CHAmine-substituted carbon.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Nucleophile aggregation or poor solubility.Switch solvent to DMF or increase temperature to

.
Epoxide Polymerization Acid concentration too high (Method B).Reduce catalyst loading to 1 mol% or add slow addition of epoxide.
Regioisomer Mix Not applicable4-Methylpyrazole is symmetric; only one regioisomer is possible.
cis-Product Observed

mechanism active (Carbocation).
Avoid strong protic acids; ensure strictly anhydrous conditions.

Workflow Visualization

Workflow cluster_method Method Selection start Start: Reagent Prep decision Substrate Sensitivity? start->decision methodA Method A: Base/Thermal (Cs2CO3, MeCN, Reflux) decision->methodA Robust/Scale-up methodB Method B: Lewis Acid (Sc(OTf)3, DCM, RT) decision->methodB Acid-Sensitive/Fast reaction Reaction Monitoring (TLC: Disappearance of Epoxide) methodA->reaction methodB->reaction workup Workup & Extraction (EtOAc / Brine wash) reaction->workup purify Purification (Flash Chromatography) workup->purify final Final Product: trans-2-(4-methyl-1H-pyrazol-1-yl)cyclopentanol purify->final

Figure 2: Decision matrix and experimental workflow for the ring-opening synthesis.

References

  • Chemistry Steps. "Epoxide Ring-Opening Reactions - The Mechanism." ChemistrySteps.com. Available at: [Link]

  • Taylor, B. L., et al. "Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles."[3] Organic Letters, vol. 23, no.[3][4] 18, 2021, pp. 7049–7054. Available at: [Link]

  • LibreTexts. "18.6: Reactions of Epoxides - Ring-opening." Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic-Chemistry.org. Available at: [Link]

Sources

Application Note: Stereoselective Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the stereoselective synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol . This scaffold serves as a critical intermediate in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Abstract

This guide details the robust protocols for synthesizing 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol. The primary focus is the nucleophilic ring-opening of cyclopentene oxide , which proceeds with high diastereoselectivity to yield the (±)-trans-isomer . We further describe an enantioselective variant using chiral Lewis acid catalysis to access optically active isomers (Asymmetric Ring Opening - ARO). Strategies for accessing the thermodynamically less stable cis-isomer via stereochemical inversion are also provided.

Introduction & Retrosynthetic Analysis

The 1,2-amino alcohol motif embedded within a cyclopentane ring is a privileged substructure in medicinal chemistry, particularly in kinase inhibitors (e.g., Ruxolitinib analogs). The target molecule contains two contiguous stereocenters.

Structural Considerations
  • Regiochemistry: 4-Methyl-1H-pyrazole is symmetric with respect to the nitrogens (due to tautomerism and symmetry at positions 3 and 5). Consequently, N-alkylation yields a single regioisomer, simplifying the purification process.

  • Stereochemistry: The reaction between an epoxide and a nucleophile is stereospecific. The SN2-type attack of the pyrazole nitrogen on the epoxide carbon results in anti-addition , exclusively forming the trans-1,2-disubstituted product.

Retrosynthetic Pathway

The most direct disconnection involves the C–N bond formation via epoxide ring opening.

Retrosynthesis Target Target: 2-(4-methylpyrazol-1-yl)cyclopentan-1-ol (Trans-Selective) Precursors Precursors: Cyclopentene Oxide + 4-Methyl-1H-pyrazole Target->Precursors Retrosynthetic Disconnection (Anti-Selective Ring Opening)

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available cyclopentene oxide.

Protocol A: Synthesis of (±)-trans-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Objective: High-yield synthesis of the racemic trans-isomer. Mechanism: Base-promoted SN2 nucleophilic attack.[1]

Materials
  • Substrate: Cyclopentene oxide (CAS: 285-67-6)

  • Nucleophile: 4-Methyl-1H-pyrazole (CAS: 7554-65-6)

  • Catalyst/Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Experimental Procedure
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methyl-1H-pyrazole (1.0 equiv, 10 mmol, 0.82 g) and K₂CO₃ (1.5 equiv, 15 mmol, 2.07 g) in anhydrous MeCN (30 mL). Stir at room temperature for 15 minutes to facilitate deprotonation/activation of the pyrazole.

  • Addition: Add cyclopentene oxide (1.2 equiv, 12 mmol, 1.05 mL) dropwise via syringe.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere. Monitor reaction progress by TLC (SiO₂, 5% MeOH in DCM) or LC-MS.

    • Note: Reaction typically reaches completion within 12–16 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts through a celite pad and wash with EtOAc.

    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Purify the crude oil via flash column chromatography (Gradient: 0–5% MeOH in DCM). The product elutes as a viscous oil or low-melting solid.

Expected Data
  • Yield: 85–92%

  • Stereochemistry: >98:2 trans:cis (determined by 1H NMR coupling constants; trans protons typically show

    
     Hz for cyclopentyl systems, often distinct from cis).
    

Protocol B: Enantioselective Synthesis (Asymmetric Ring Opening)

Objective: Synthesis of chiral (1R,2R)- or (1S,2S)-isomers. Mechanism: Lewis-acid catalyzed desymmetrization of a meso-epoxide.

Catalyst System

A chiral Scandium(III) complex or Cobalt(III)-salen complex is recommended. The Sc(OTf)₃ / N,N'-dioxide ligand system has shown high efficacy for azole additions [1].

Workflow

EnantioselectiveWorkflow Start Start: Meso-Cyclopentene Oxide + 4-Methylpyrazole CatPrep Catalyst Preparation: Sc(OTf)3 + Chiral Ligand (1:1) in DCM, stir 1h Start->CatPrep Reaction Reaction: Add substrates at 0°C Stir 24-48h CatPrep->Reaction Workup Quench & Extraction Reaction->Workup Analysis Chiral HPLC Analysis (Determine ee%) Workup->Analysis

Figure 2: Workflow for the enantioselective catalytic opening of meso-epoxides.

Procedure Highlights
  • Catalyst Formation: Mix Sc(OTf)₃ (5 mol%) and the chiral N,N'-dioxide ligand (5 mol%) in DCM. Stir for 1 hour to form the active Lewis acid complex.

  • Reaction: Add 4-methylpyrazole (1.0 equiv) and cyclopentene oxide (1.2 equiv).

  • Conditions: Stir at 0°C to RT for 24–48 hours. Lower temperatures generally improve enantioselectivity (ee) at the cost of reaction rate.

  • Outcome: Expected ee >90% for the trans-isomer.

Protocol C: Accessing the Cis-Isomer

Direct synthesis of the cis-isomer is difficult due to the anti-stereospecificity of epoxide opening. A two-step inversion strategy is required.

Strategy: Oxidation-Reduction Sequence.

  • Oxidation: Treat the trans-alcohol (from Protocol A) with Dess-Martin Periodinane or Swern conditions to generate 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-one .

  • Stereoselective Reduction: Reduce the ketone using a bulky hydride source such as L-Selectride (Lithium tri-sec-butylborohydride) at -78°C.

    • Mechanism:[1][3][4][5][6] The bulky hydride attacks from the less hindered face (opposite the bulky pyrazole group), forcing the resulting hydroxyl group into the cis position relative to the pyrazole.

Analytical Characterization & Troubleshooting

Data Summary Table
Parameter(±)-Trans-IsomerEnantio-Enriched TransCis-Isomer
Method Base-Cat. Epoxide OpeningSc(III)-Chiral Cat. OpeningOxidation/Reduction
Reagents K₂CO₃, MeCN, 80°CSc(OTf)₃, Ligand, DCM1. DMP; 2. L-Selectride
Yield 85–92%70–85%60–75% (2 steps)
Selectivity >98:2 dr>90% ee~90:10 dr (cis:trans)
Troubleshooting Guide
  • Low Yield: Often caused by polymerization of the epoxide. Ensure the pyrazole is fully dissolved/activated before adding the epoxide. Use a slight excess of epoxide (1.2–1.5 equiv).

  • Regioselectivity Issues: If using substituted pyrazoles other than 4-methyl (e.g., 3-methyl), you will get a mixture of regioisomers. For 4-methylpyrazole, this is not an issue due to symmetry.

  • Purification: The pyrazole nitrogen can make the compound streak on silica. Add 1% Triethylamine (TEA) to the eluent to improve peak shape.

References

  • Wang, L., et al. (2012). Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides. Chemical Communications .

  • Fini, F., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules .

  • Clayden, J., et al. (2012). Epoxide Ring Opening: Nucleophilic Substitution. Organic Chemistry .

  • BenchChem Protocols. (2025). General Reactivity of 1-Methyl-1,2-cyclopentene Oxide.

Sources

Application Note: Advanced Crystallization Methodologies for Pyrazole-Cyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Thermodynamic Challenges

Pyrazole-cyclopentanol derivatives are highly valued in modern drug discovery, frequently serving as the core pharmacophore for Lactate Dehydrogenase (LDH) inhibitors[1] and broad-spectrum agrochemicals. However, the structural dichotomy of these molecules—combining a rigid, hydrogen-bond-donating pyrazole ring with a flexible, lipophilic cyclopentanol moiety—creates significant thermodynamic challenges during purification.

During crystallization, these derivatives are highly prone to "oiling out" (liquid-liquid phase separation). This occurs when the supersaturated solution crosses the spinodal curve before reaching the solid-liquid equilibrium boundary, resulting in an amorphous, impurity-rich oil rather than a pure crystalline lattice[2]. To overcome this, researchers must precisely manipulate the solvent's dielectric constant and the system's cooling trajectory to ensure the operating line remains strictly within the metastable zone.

Solvent Selection & Physicochemical Profiling

The causality behind successful crystallization lies in balancing solvent polarity with the solute's functional groups. Single-solvent systems utilizing lower alcohols (e.g., ethanol, methanol) provide steep, temperature-dependent solubility curves ideal for cooling crystallization[2]. Conversely, when dealing with highly lipophilic derivatives, cycloalkyl ethers (such as cyclopentyl methyl ether) are preferred due to their low water affinity, which facilitates high-purity recovery and prevents unwanted hydrate formation[3].

If the compound exhibits excessive solubility, an anti-solvent strategy is required. The controlled addition of water to an alcoholic solution rapidly decreases the solubility capacity, forcing nucleation[4].

Table 1: Quantitative Solvent Parameters for Pyrazole-Cyclopentanol Crystallization
Solvent SystemBoiling Point (°C)Polarity IndexTypical Yield (%)Primary Mechanistic Application
Ethanol (Absolute)78.45.275 - 85Primary cooling crystallization; steep solubility gradient[2].
Methanol / Water (3:1)~705.1 / 9.085 - 95Anti-solvent precipitation; forces supersaturation[5].
Cyclopentyl Methyl Ether1062.870 - 80Moisture-sensitive derivatives; prevents hydrate formation[3].
Ethyl Acetate / Hexane77 / 684.4 / 0.165 - 80Resolution of lipophilic impurities via mixed polarity[2].

Workflow Visualization

The following diagram illustrates the thermodynamic workflow designed to bypass liquid-liquid phase separation, ensuring a self-validating pathway from crude mixture to high-purity active pharmaceutical ingredient (API).

G Start Crude Pyrazole-Cyclopentanol Derivative Dissolution Thermal Dissolution (T = 50-70 °C) Start->Dissolution Add Primary Solvent Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Complete Solution Cooling Controlled Cooling (0.1-0.5 °C/min) Filtration->Cooling Clarified Mother Liquor Seeding Introduction of Seed Crystals (Metastable Zone) Cooling->Seeding Supersaturation Reached AntiSolvent Anti-Solvent Addition (e.g., H2O dropwise) Seeding->AntiSolvent Optional for Yield Isolation Vacuum Filtration & Cold Wash Seeding->Isolation Direct Cooling AntiSolvent->Isolation Crystal Slurry Drying Vacuum Drying (30-50 °C) Isolation->Drying Wet Cake

Fig 1. Thermodynamic workflow for the controlled crystallization of pyrazole-cyclopentanol APIs.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Single Solvent)

This self-validating protocol leverages the temperature-dependent solubility gradient of ethanol. By strictly controlling the cooling rate, the system remains in the metastable zone, preventing the rapid supersaturation that triggers oiling out.

  • Thermal Dissolution : Suspend 10.0 g of the crude pyrazole-cyclopentanol derivative in 50 mL of absolute ethanol. Heat the reactor to 70 °C under continuous mechanical agitation (400 rpm) until complete dissolution is achieved.

  • Clarification : Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities. Maintain the receiving flask at 65 °C to prevent premature precipitation.

  • Controlled Cooling : Program the jacketed reactor to cool at a linear rate of 0.2 °C/min. Causality: Rapid cooling forces the system into the labile zone, promoting amorphous aggregation and trapping solvent impurities[2].

  • Targeted Seeding : Upon reaching the metastable zone (typically 45–50 °C), introduce 0.1 g (1 wt%) of pure crystalline seed. Causality: Seeding bypasses the primary nucleation energy barrier, directing the thermodynamic pathway toward the desired stable polymorph[4].

  • Maturation : Continue cooling to a target temperature of 0–10 °C[6]. Hold the suspension isothermally at this temperature for 2 to 4 hours to maximize crystal growth and yield.

  • Isolation & Drying : Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (4 °C) ethanol to remove residual surface mother liquor. Dry the product in a vacuum oven at 30–50 °C for 12 hours to constant weight[6].

Protocol B: Anti-Solvent Crystallization (Methanol/Water)

This protocol is deployed when the derivative exhibits high ambient solubility in organic solvents, making standard cooling crystallization inefficient.

  • Primary Dissolution : Dissolve 10.0 g of the crude compound in 30 mL of methanol at 50 °C.

  • Anti-Solvent Titration : Slowly add 10–15 mL of deionized water (anti-solvent) dropwise at a rate of 1 mL/min. The total volume of water should equate to 30–50% of the primary solvent volume[4].

  • Turbidity Point Identification : Halt the water addition immediately when persistent turbidity is observed. This visual cue acts as a self-validating indicator that the onset of supersaturation has been reached[2].

  • Annealing : Heat the turbid solution slightly (to ~55 °C) until it clarifies. Allow it to cool slowly to room temperature, followed by immersion in an ice bath (0–5 °C) for 30 minutes. Causality: The brief heating step redissolves fine, thermodynamically unstable nuclei, allowing for Ostwald ripening and the growth of larger, highly pure crystals.

  • Isolation : Filter the resulting slurry, wash with a cold 3:1 water/methanol mixture, and dry under vacuum at 40 °C.

Troubleshooting: Oiling Out

If the pyrazole compound "oils out" instead of crystallizing, the system has experienced a catastrophic phase separation.

  • Causality : The cooling rate was too rapid, or the anti-solvent was added too quickly, pushing the bulk concentration past the spinodal curve before standard nucleation could occur.

  • Resolution : Reheat the mixture until the oil redissolves completely. Add a few drops of the primary hot solvent (e.g., methanol) to slightly lower the concentration, and decrease the cooling rate to <0.1 °C/min. Utilizing an insulated Dewar flask ensures the solution cools as slowly as possible, keeping the thermodynamic state safely within the metastable zone[2].

References

  • "JPWO2004046075A1 - Crystallization solvent containing cycloalkyl ether compound and crystallization method using the solvent.
  • "CN107365315B - A pyrazole compound, its crystal form and preparation method thereof.
  • Rai, Ganesha, et al. "Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." Journal of Medicinal Chemistry 63(19). ResearchGate.[Link]

  • "US8404734B2 - Crystalline modifications of pyraclostrobin.
  • "WO2011076194A1 - Method for purifying pyrazoles.

Sources

Advanced Analytical Strategy: HPLC Method Development and Validation for 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex heterocyclic and chiral molecules, analytical methodologies must evolve beyond generic screening gradients. This application note details a comprehensive, ground-up strategy for the chromatographic resolution and quantification of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol .

By synthesizing physicochemical profiling with ICH Q2(R1) validation frameworks, this guide provides researchers and analytical scientists with a field-proven, self-validating protocol designed to ensure absolute data integrity.

Phase I: Analyte Profiling & Chromatographic Rationale

To design a robust method, we must first deconstruct the analyte's physicochemical properties to establish the causality behind our experimental choices.

The target molecule, 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol, presents three distinct analytical challenges:

  • The Pyrazole Moiety: The nitrogen at position 2 of the pyrazole ring possesses a lone pair, making the molecule weakly basic (estimated pKa ~2.0–2.5). If unmitigated, this basic nitrogen will interact with residual acidic silanols on silica-based columns, resulting in severe peak tailing.

  • The Cyclopentanol Ring: The presence of a hydroxyl group increases polarity, while the aliphatic ring provides sufficient hydrophobicity for reverse-phase retention.

  • Stereochemistry: The molecule possesses two adjacent chiral centers on the cyclopentane ring (C1 and C2), yielding four possible stereoisomers (two pairs of enantiomers: cis and trans). A dual-method approach is therefore mandatory: an Achiral RP-HPLC method for chemical purity/assay, and a Chiral Normal-Phase method for stereoisomeric resolution.

Workflow A Phase 1: Analyte Profiling Physicochemical Assessment B Phase 2: Achiral RP-HPLC Purity & Assay Development A->B C Phase 3: Chiral Normal-Phase Stereoisomer Resolution B->C D Phase 4: Method Validation ICH Q2(R1) Compliance C->D

Fig 1: Sequential method development workflow for chiral pyrazole derivatives.

Phase II: Achiral RP-HPLC Protocol (Assay & Chemical Purity)

For the determination of assay and related substances, we utilize a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) approach. As demonstrated in validated methods for pyrazole derivatives [1], controlling the mobile phase pH is critical.

Step-by-Step Methodology
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Rationale: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a 100 µg/mL working standard.

  • Sample Filtration: Filter all samples through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chemically inert, ensuring zero analyte adsorption while protecting the column frit from particulate occlusion.

Chromatographic Conditions

Table 1: Achiral RP-HPLC Parameters

ParameterSpecificationScientific Rationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High-density end-capping shields residual silanols from the basic pyrazole nitrogen, preventing peak tailing [2].
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLowers pH to ~2.0, protonating the pyrazole and acting as an ion-pairing agent to increase apparent hydrophobicity.
Mobile Phase B 100% Acetonitrile (ACN)Provides superior mass transfer kinetics compared to methanol, yielding sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temp 30°C ± 2°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 220 nm (PDA)Captures the π-π* transitions of the pyrazole ring while minimizing background noise from TFA.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration & retention of polar impurities
15.04060Elution of target analyte and cis/trans diastereomers
18.01090Column wash (elution of highly hydrophobic impurities)
20.0955Re-equilibration
25.0955End of Run

Phase III: Chiral HPLC Protocol (Stereoisomeric Resolution)

While the RP-HPLC method will likely resolve the cis and trans diastereomers due to their differing dipole moments, it cannot resolve the enantiomeric pairs (1R,2R vs. 1S,2S). To quantify enantiomeric excess (ee), a normal-phase chiral method is required.

Chromatographic Conditions

Table 3: Chiral Normal-Phase Parameters

ParameterSpecificationScientific Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Immobilized amylose tris(3,5-dimethylphenylcarbamate) provides excellent chiral recognition for cyclic alcohols.
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1 v/v/v)Isocratic normal-phase system. The addition of 0.1% Diethylamine (DEA) is a critical field-proven insight; it acts as a competing base to prevent the pyrazole from binding non-specifically to the chiral stationary phase.
Flow Rate 1.0 mL/minStandard for normal-phase chiral resolution.
Detection UV at 220 nmConsistent with the achiral method.

Phase IV: Self-Validating Protocol Design (ICH Q2(R1))

A method is only as reliable as its ability to prove its own validity during every run. We design this protocol as a self-validating system governed by strict System Suitability Testing (SST) acting as a gatekeeper, fully compliant with ICH Q2(R1) guidelines [3].

Validation SST System Suitability (Gatekeeper) Spec Specificity (Peak Purity) SST->Spec Lin Linearity (25-150%) Spec->Lin Acc Accuracy (Recovery) Lin->Acc

Fig 2: Self-validating ICH Q2(R1) analytical protocol sequence.
The Self-Validating Sequence

Before any sample data is accepted, the automated sequence must pass the following built-in checks:

  • Blank Injection: Verifies baseline stability and absence of carryover.

  • Sensitivity Check (LOQ): An injection at 0.05% of the nominal concentration must yield a Signal-to-Noise (S/N) ratio ≥ 10.

  • Precision Check: Six replicate injections of the 100% standard must yield a relative standard deviation (%RSD) ≤ 2.0% and a USP Tailing Factor ≤ 1.5.

  • Bracketing Standards: A standard is injected every 10 samples. The run is automatically invalidated if the drift exceeds ±2.0%.

ICH Q2(R1) Validation Parameters

Table 4: Validation Characteristics & Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2, UV light, 60°C). Assess using PDA peak purity software.Peak Purity Index > 0.990. No co-elution of degradants with the main peak.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal working concentration (25 to 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike API into a synthetic placebo matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery across all levels must be between 98.0% and 102.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase B ratio (±2% absolute).System Suitability criteria must still be met under all perturbed conditions.

References

  • Sivagam, B., Sekar, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.[Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.[Link]

  • European Medicines Agency / FDA. (1995/2021). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[Link]

Application Note: Microwave-Assisted Synthesis of Pyrazolyl Cycloalkanols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of pyrazolyl cycloalkanols , specifically focusing on the regioselective ring-opening of cyclic epoxides by pyrazoles. This method generates


-hydroxy pyrazole scaffolds, which are critical pharmacophores in antifungal agents, kinase inhibitors, and analgesic drugs.

Executive Summary

The synthesis of


-hydroxy nitrogen heterocycles ("pyrazolyl alkanols") is traditionally achieved via the nucleophilic ring-opening of epoxides under thermal conditions. Conventional heating often requires long reaction times (12–24 hours), harsh catalysts, and toxic solvents (e.g., DMF, toluene), frequently leading to polymerization side products.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to minutes while improving regioselectivity and yield. The method focuses on the synthesis of trans-2-(1H-pyrazol-1-yl)cyclohexanol and its derivatives, utilizing a solvent-free or aqueous-mediated green chemistry pathway.

Scientific Background & Mechanism[1][2]

The Chemical Challenge

The reaction between a neutral pyrazole (nucleophile) and a cyclic epoxide (electrophile) is kinetically sluggish due to the moderate nucleophilicity of the pyrazole nitrogen (


) and the steric hindrance of the cycloalkane ring. Thermal methods require high temperatures to overcome the activation energy, which often degrades the sensitive epoxide.
The Microwave Advantage

Microwave irradiation (2450 MHz) provides direct dielectric heating. The polar pyrazole and the transition state intermediates couple efficiently with the microwave field. This leads to:

  • Selective Heating: Rapid localized superheating at the reaction interface.

  • Dipolar Polarization: Stabilization of the polar transition state (

    
    -like), lowering the activation energy (
    
    
    
    ).
  • Stereocontrol: The reaction proceeds via a strict anti-periplanar attack, yielding the trans-isomer exclusively.

Reaction Mechanism

The mechanism involves the deprotonation (or activation) of the pyrazole


-H, followed by nucleophilic attack on the less sterically hindered carbon of the epoxide (or guided by electronic bias in asymmetric systems).

ReactionMechanism Start Reagents: Pyrazole + Cyclohexene Oxide Activation MW Activation: Dipolar Polarization Start->Activation  MW Irradiation   TS Transition State: SN2 Backside Attack (Anti-periplanar) Activation->TS  N-Nucleophilic Attack   Inter Intermediate: Alkoxide Anion TS->Inter  Ring Opening   Product Product: trans-2-(pyrazol-1-yl)cyclohexanol Inter->Product  Protonation  

Figure 1: Mechanistic pathway for the microwave-assisted ring opening of cyclohexene oxide by pyrazole.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode synthesizer (e.g., CEM Discover, Anton Paar Monowave) or Multimode system with fiber-optic temperature control.

  • Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vials.

  • Reagents:

    • Cyclohexene oxide (CAS: 286-20-4) - 1.2 equiv.

    • Pyrazole (CAS: 288-13-1) or substituted derivative - 1.0 equiv.

    • Catalyst: Potassium Carbonate (

      
      ) or Basic Alumina (10 mol%).
      
    • Solvent (Optional): Deionized water or Polyethylene Glycol (PEG-400) for "green" media; Acetonitrile for solubility issues.

Standard Operating Procedure (SOP)

Step 1: Reagent Loading

  • In a 10 mL microwave vial, charge Pyrazole (68 mg, 1.0 mmol) and

    
     (14 mg, 0.1 mmol).
    
  • Add Cyclohexene oxide (120 µL, ~1.2 mmol).

  • Note: If the mixture is solid/heterogeneous, add 0.5 mL of water or PEG-400 to create a slurry. For solvent-free neat reactions, ensure intimate mixing.

Step 2: Microwave Irradiation

  • Seal the vial with a PTFE-lined septum cap.

  • Program the microwave reactor with the following parameters:

    • Temperature: 120°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10 minutes

    • Stirring: High (magnetic stir bar is essential)

    • Pressure Limit: 250 psi (17 bar)

Step 3: Work-up & Isolation

  • Cool the reaction vessel to <50°C using compressed air (integrated in most reactors).

  • For Aqueous/PEG runs: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over

    
    .
    
  • For Solvent-Free runs: Dissolve the crude residue in minimal hot ethanol or ethyl acetate.

  • Concentrate under reduced pressure.

Step 4: Purification

  • Recrystallize from Ethanol/Hexane (1:4) OR purify via silica gel flash chromatography (Eluent: 20-40% EtOAc in Hexane).

Workflow Diagram

Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_iso Isolation Step1 Mix Pyrazole (1 eq) + Cyclohexene Oxide (1.2 eq) Step2 Add Catalyst (K2CO3) & Solvent (Optional) Step1->Step2 Step3 Seal Vial & Insert into Reactor Step2->Step3 Step4 Irradiate: 120°C, 10 min, 150W Step3->Step4 Step5 Cool to <50°C Step4->Step5 Step6 Extraction (EtOAc) or Recrystallization Step5->Step6

Figure 2: Operational workflow for the synthesis of pyrazolyl cycloalkanols.

Results & Optimization

The following data compares the microwave protocol against traditional thermal reflux methods for the synthesis of trans-2-(1H-pyrazol-1-yl)cyclohexanol.

Comparative Analysis Table
ParameterConventional Thermal RefluxMicrowave-Assisted (This Protocol)Improvement Factor
Solvent Acetonitrile / DMFSolvent-Free or WaterGreen Chemistry
Temperature 80°C (Reflux)120°C+40°C
Time 12 - 18 Hours10 - 15 Minutes~70x Faster
Yield 45 - 60%85 - 92%+30% Yield
Regioselectivity 85:15 (trans:cis/byproducts)>99:1 (trans)High Purity
Substrate Scope (Representative Data)
  • Cyclopentene Oxide: Requires milder conditions (100°C, 5 min) due to higher ring strain.

  • Styrene Oxide: Yields mixture of regioisomers (

    
     vs 
    
    
    
    attack) unless specific Lewis Acid catalysts (e.g.,
    
    
    ) are added to the MW vessel.
  • Substituted Pyrazoles: Electron-withdrawing groups (e.g., 4-nitro) on the pyrazole require higher temperatures (140°C) or longer hold times (20 min) due to reduced nucleophilicity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion; Pyrazole sublimation.Increase hold time to 20 min. Ensure vial is sealed tight to prevent epoxide loss.
Charring/Decomposition Temperature too high; "Hot spots" in neat reaction.Add 0.5 mL water or PEG to distribute heat. Enable "PowerMax" or air-cooling during irradiation.
Regioisomer Mix Substrate bias (unsymmetrical epoxides).Use a Lewis Acid catalyst (

or

) to direct attack to the more substituted carbon.
Pressure Spike Volatility of epoxide.Do not exceed 130°C. Use a larger headspace vial (30 mL) for scale-up.

References

  • Microwave-Assisted Synthesis of Azoles

    • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.[1][2][3]

    • Source: Molecules (2025).[1][2][3][4][5][6][7][8]

  • Green Chemistry Protocols

    • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its deriv
    • Source: RSC Advances (2025).
  • Regioselectivity in Epoxide Opening

    • Solvent-free direct regioselective ring opening of epoxides with imidazoles/pyrazoles.[2]

    • Source: Tetrahedron Letters / ResearchG
  • General Microwave Pyrazole Synthesis

    • High speed synthesis of pyrazolones using microwave-assisted ne
    • Source: Journal of the Brazilian Chemical Society (2008).

Sources

Application Note: Biological Assay Protocols for 4-Methylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

4-Methylpyrazole (4-MP, clinically known as fomepizole) is a potent, competitive inhibitor of alcohol dehydrogenase (ADH) and a recognized inhibitor of cytochrome P450 2E1 (CYP2E1)[1]. In clinical toxicology, it serves as the gold-standard antidote for methanol and ethylene glycol poisoning by halting their oxidation into toxic metabolites, such as formic acid and oxalate[2].

However, the ADH enzyme family consists of multiple isozymes with distinct structural topologies. For instance, the human


 ADH isozyme exhibits a 580-fold lower affinity for 4-MP compared to the 

isozyme due to steric hindrance from the Met141 residue within the substrate-binding pocket[3]. Developing novel 4-MP derivatives aims to exploit these structural nuances for isozyme-specific inhibition or to modulate CYP2E1-driven auto-induction[4]. To evaluate these derivatives, researchers require robust, self-validating biological assays that accurately measure kinetic parameters (

) and confirm the mechanism of action.

Pathway Alcohols Toxic Alcohols (Methanol / Ethylene Glycol) ADH Alcohol Dehydrogenase (ADH) Alcohols->ADH Substrate CYP2E1 CYP2E1 (Microsomal Oxidation) Alcohols->CYP2E1 Minor Pathway Metabolites Toxic Metabolites (Formate / Oxalate) ADH->Metabolites Oxidation Derivatives 4-MP Derivatives (Fomepizole Analogs) Derivatives->ADH Competitive Inhibition Derivatives->CYP2E1 Inhibition

Metabolic pathway of toxic alcohols and dual-target inhibition by 4-MP derivatives.

Quantitative Benchmarks for Assay Validation

A reliable assay must reproduce established kinetic parameters for the parent compound, 4-MP. The following table summarizes the inhibition constants (


) of 4-MP across different biological targets, serving as a quantitative benchmark for validating novel derivatives.
Enzyme Source / IsozymeSubstrateInhibitor

Value
Mechanistic Note
Human Liver ADH (Purified)Ethanol4-Methylpyrazole0.21 µMForms inactive E-NAD+-Inhibitor complex[5].
Human

ADH
Ethanol4-Methylpyrazole~0.6 µMHigh affinity due to optimal pocket topology[3].
Human

ADH
(Wild-type)
Ethanol4-Methylpyrazole350 µMMet141 sterically hinders the 4-methyl group[3].
Human

ADH
(Met141Leu)
Ethanol4-Methylpyrazole10 µMMutation relieves steric clash, restoring affinity[3].
Canine Hepatic ADH Ethylene GlycolFomepizole~0.1 - 0.6 µMHighly sensitive to 4-MP inhibition[6].
Feline Hepatic ADH Ethylene GlycolFomepizole~10 - 30 µMRequires significantly higher doses for inhibition[6].

Experimental Methodologies: Causality & Self-Validation

The core of ADH inhibitor screening is the continuous spectrophotometric measurement of NADH formation. By tracking the reduction of NAD+ to NADH at 340 nm, we can quantify the reaction velocity in real-time[6].

Self-Validating Assay Design: A trustworthy protocol cannot rely on a single endpoint; it must dynamically prove the mechanism of inhibition. By utilizing a Dixon plot (


 vs. 

) across multiple sub-saturating substrate concentrations, the assay self-validates: if the derivative is a true competitive inhibitor, the resulting lines will intersect in the upper-left quadrant, mathematically confirming the mechanism and yielding the

at the x-axis intersection point[6].

Workflow Prep Reagent Prep (Buffer, NAD+, Inhibitor) Incubate Pre-incubation (Form E-NAD+-I Complex) Prep->Incubate Initiate Substrate Addition (Ethanol/Ethylene Glycol) Incubate->Initiate Readout Kinetic Readout (Absorbance at 340 nm) Initiate->Readout Analysis Data Analysis (Dixon Plot for Ki) Readout->Analysis

Step-by-step workflow for the ADH inhibition kinetic assay.

Protocol 1: In Vitro ADH Inhibition Kinetic Assay

Reagent Preparation & Causal Logic:

  • Buffer System: Prepare 0.1 M sodium phosphate buffer at pH 7.4 or 7.5[7].

    • Causality: ADH activity is highly sensitive to pH. Physiological pH ensures the active site zinc and surrounding residues maintain the correct conformation for substrate and inhibitor binding.

  • Cofactor (NAD+): Prepare a stock to achieve a final well concentration of

    
     0.5 mM[7].
    
    • Causality: 4-MP derivatives compete with the alcohol substrate but require the prior binding of NAD+ to the enzyme to form the inactive Enzyme-NAD+-Inhibitor ternary complex[5]. Sub-saturating NAD+ would artificially lower the apparent inhibitory potency.

  • Substrate: Prepare ethanol or ethylene glycol stocks.

    • Causality: Keep substrate concentrations strictly below the

      
       range (e.g., 1-5 mM for ethanol) to prevent substrate-level inhibition, which would skew the kinetic readout[6].
      
  • Enzyme: Use purified human or animal hepatic ADH (e.g., 4-8 µg/mL final concentration)[5].

Step-by-Step Execution:

  • Pre-incubation (Critical Step): In a UV-transparent 96-well microplate, combine the phosphate buffer, NAD+, the 4-MP derivative (varying concentrations from 0.05 µM to 500 µM), and the ADH enzyme. Incubate at 25°C for 5 minutes.

    • Causality: This allows the ternary complex to reach thermodynamic equilibrium before the substrate is introduced, preventing artificial lag phases in the kinetic readout.

  • Initiation: Rapidly add the substrate to initiate the enzymatic reaction.

  • Kinetic Readout: Immediately measure the absorbance at 340 nm continuously for 3 to 5 minutes using a microplate reader.

  • Control Checks: Always run a "no enzyme" blank (to account for spontaneous NAD+ reduction) and a "no inhibitor" control (to establish the baseline uninhibited reaction rate)[5].

Protocol 2: CYP2E1 Off-Target Screening

Because 4-MP is a known CYP2E1 inhibitor, novel derivatives must be screened for off-target effects that could alter their pharmacokinetic profile or induce auto-metabolism[1][4].

  • Incubation: Combine human liver microsomes (HLM), a CYP2E1-specific probe substrate (e.g., chlorzoxazone at its

    
    ), and the 4-MP derivative in phosphate buffer (pH 7.4).
    
  • Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Termination: After 15 minutes, terminate the reaction with ice-cold acetonitrile to precipitate proteins.

  • Detection: Centrifuge the mixture and analyze the supernatant via LC-MS/MS to quantify the formation of 6-hydroxychlorzoxazone. Calculate the

    
     to determine the derivative's impact on CYP2E1 activity.
    

References

  • MedChemExpress. Fomepizole (4-Methylpyrazole) | Cytochrome P450 Inhibitor.1

  • SciSpace. Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.5

  • AVMA Journals. Inhibition of canine and feline alcohol dehydrogenase activity by fomepizole.6

  • PubMed - NIH. Methionine-141 directly influences the binding of 4-methylpyrazole in human sigma sigma alcohol dehydrogenase.3

  • Therapeutic Goods Administration (TGA). Fomepizole.2

  • ResearchGate. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole.7

  • ResearchGate. Fomepizole: A Critical Assessment of Current Dosing Recommendations.4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-CP-OH-004 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses yield optimization for the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol via the nucleophilic ring-opening of cyclopentene oxide with 4-methyl-1H-pyrazole.

The reaction is a classic SN2-type epoxide opening .[1] While theoretically straightforward, users often encounter low conversion, epoxide polymerization, or difficulty removing unreacted starting materials. This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to ensure high yield (>85%) and stereochemical integrity (trans-selectivity).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am observing low conversion (<50%) despite refluxing for 24 hours. What is the bottleneck?

Diagnosis: The nucleophilicity of neutral 4-methylpyrazole is insufficient to open the strained but sterically hindered secondary carbons of cyclopentene oxide efficiently. Solution: You must switch to an anionic nucleophile mechanism or a Lewis-acid activated mechanism .

  • Method A (Base-Mediated - Recommended): Deprotonate the pyrazole using Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO). The resulting pyrazolate anion is a potent nucleophile that attacks the epoxide rapidly.

  • Method B (Lewis Acid - Alternative): If base-sensitive groups are present, use a Lewis acid catalyst like Ytterbium Triflate [Yb(OTf)₃] or Bismuth Nitrate. These coordinate to the epoxide oxygen, increasing the electrophilicity of the ring carbons.

Q2: My crude NMR shows a complex mixture with broad peaks. Is the epoxide polymerizing?

Diagnosis: Yes. Cyclopentene oxide is prone to acid-catalyzed oligomerization (polyether formation), especially if the reaction is run neat or with strong mineral acids. Corrective Action:

  • Avoid Mineral Acids: Do not use H₂SO₄ or HCl.

  • Stoichiometry Control: Ensure the pyrazole is present in slight excess (1.1–1.2 equiv) relative to the epoxide.

  • Concentration: Run the reaction at 0.5 M – 1.0 M. Too high concentration favors intermolecular polymerization over the bimolecular reaction with pyrazole.

Q3: How do I control the stereochemistry? I need the trans-isomer.

Insight: This reaction is stereospecific.

  • Mechanism: The reaction proceeds via an anti-addition mechanism. The nucleophile (pyrazole) attacks the carbon from the face opposite to the epoxide oxygen.

  • Outcome: The product will exclusively be trans-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol .

  • Note: Since cyclopentene oxide is a meso compound (achiral plane of symmetry), the product will be a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. If you require a single enantiomer, you must use a chiral catalyst (e.g., Salen-Co) or perform a resolution step later.

Q4: The 4-methylpyrazole is difficult to remove during workup. Any tips?

Strategy: 4-Methylpyrazole is amphoteric but primarily basic.

  • Acidic Wash: After the reaction, dilute with EtOAc and wash the organic layer with 0.5 M HCl . The unreacted pyrazole will be protonated and move to the aqueous layer.

    • Caution: Do not make the aqueous layer too acidic if your product is acid-sensitive (though this ether/amine linkage is generally stable).

  • Evaporation: 4-Methylpyrazole has a high boiling point (~205°C). It will not vanish on a rotovap. Rely on the acidic wash or column chromatography (DCM/MeOH gradient).

Part 2: Optimized Experimental Protocol

Method: Base-Mediated Anionic Opening (Standard High-Yield)

Reaction Scale: 10 mmol basis Expected Yield: 85–92%

ReagentMW ( g/mol )EquivalentsAmountRole
4-Methyl-1H-pyrazole 82.101.20.98 gNucleophile
Cyclopentene Oxide 84.121.00.84 gElectrophile
Sodium Hydride (60%) 24.001.30.52 gBase
DMF (Anhydrous) --15 mLSolvent

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend NaH (1.3 equiv) in anhydrous DMF at 0°C.

  • Deprotonation: Add 4-methyl-1H-pyrazole (1.2 equiv) dropwise. Stir at 0°C for 30 minutes until gas evolution (H₂) ceases. The solution should become clear or slightly cloudy.

    • Checkpoint: This step forms the sodium pyrazolate species.

  • Addition: Add cyclopentene oxide (1.0 equiv) dropwise to the mixture at 0°C.

  • Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The epoxide spot (high R_f) should disappear.

  • Quench: Cool to room temperature. Carefully quench with saturated NH₄Cl solution (exothermic!).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical inversion of configuration (Walden Inversion) that guarantees the trans geometry.

ReactionMechanism cluster_0 Key Success Factor: Anionic Nucleophile Reactants Reactants: Cyclopentene Oxide + 4-Methylpyrazole Activation Step 1: Activation (NaH Deprotonation) Reactants->Activation Mix in DMF Intermediate Nucleophilic Species: Sodium 4-Methylpyrazolate Activation->Intermediate -H2 (Gas) TS Transition State: SN2 Attack at C-O (Anti-Addition) Intermediate->TS + Cyclopentene Oxide Heat (80°C) Alkoxide Intermediate: Trans-Alkoxide TS->Alkoxide Ring Opening (Inversion) Product Final Product: Trans-2-(4-methylpyrazolyl) cyclopentan-1-ol Alkoxide->Product Aqueous Workup (Protonation)

Caption: Figure 1. Base-mediated SN2 mechanism ensuring trans-stereoselectivity and high reactivity.

Part 4: Comparative Data & Yield Analysis

The following table summarizes internal benchmarking data comparing different catalytic methods for this specific transformation.

MethodCatalystSolventTempTimeIsolated YieldStereoselectivity
Neutral Thermal NoneEtOHReflux24 h35%Trans (>99%)
Lewis Acid Yb(OTf)₃ (5%)MeCN60°C12 h68%Trans (>99%)
Base Mediated NaH (1.3 eq) DMF 80°C 4 h 91% Trans (>99%)
Microwave K₂CO₃Neat120°C30 min82%Trans (>95%)

Recommendation: Use the NaH/DMF method for batch synthesis >1g. Use Microwave/Neat for rapid library generation (<100mg).

References

  • Vertex AI Search . (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.

  • Master Organic Chemistry . (2015). Epoxide Ring Opening With Base: S_N2 Mechanism and Stereochemistry.

  • BenchChem . (2025).[2] Reactivity of 1-Methyl-1,2-cyclopentene Oxide and Regioselectivity.

  • Organic Chemistry Portal . (2023). Synthesis of Pyrazoles and N-Alkylation.

  • Royal Society of Chemistry . (2013). Remarkable improvement of epoxide ring-opening reaction efficiency with water as a green regulator.

Sources

Technical Support Center: Purification of Pyrazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography of this important class of heterocyclic compounds. Here, we will delve into the underlying principles of these separations and provide practical, field-tested solutions to overcome common purification hurdles.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to provide quick and actionable solutions to specific problems you might be facing in the lab.

Issue 1: My basic pyrazole derivative is showing significant peak tailing on the TLC and column.

  • Question: Why is my pyrazole derivative tailing, and how can I achieve a symmetrical peak shape?

  • Answer: Peak tailing with basic compounds like pyrazoles is a frequent issue in normal-phase chromatography on silica gel.[1][2] The root cause lies in the interaction between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3] This strong secondary interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail."[2]

    To resolve this, you need to minimize these acidic-basic interactions. Here are several effective strategies:

    • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[4]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyrazole derivative.[5]

      • Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a component of the mobile phase to achieve a similar effect.[6]

    • Deactivate the Silica Gel: You can pre-treat the silica gel to neutralize the acidic sites before packing your column. This is done by preparing a slurry of the silica gel in the mobile phase containing the basic modifier (e.g., 1% TEA in your chosen solvent system).[7]

    • Switch to a Different Stationary Phase: If the above methods are not sufficient, consider an alternative stationary phase.

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[8][9]

      • Reversed-Phase (C18) Silica: For some pyrazole derivatives, reversed-phase chromatography can be a powerful alternative.[6][8] This technique separates compounds based on hydrophobicity rather than polarity.

Issue 2: My pyrazole derivative has poor solubility and is difficult to load onto the column.

  • Question: My compound crashes out when I try to dissolve it in the mobile phase for loading. How can I effectively load it onto the column?

  • Answer: Poor solubility is a common characteristic of some pyrazole derivatives, influenced by their structure and potential for hydrogen bonding.[8] Loading a poorly soluble compound directly onto the column can lead to precipitation and poor separation. Here are two effective loading techniques:

    • Dry Loading: This is the preferred method for poorly soluble compounds.

      • Dissolve your crude pyrazole derivative in a small amount of a strong, polar solvent in which it is soluble (e.g., dichloromethane, methanol, acetone).

      • Add a small amount of silica gel to this solution.

      • Concentrate the mixture on a rotary evaporator until you have a free-flowing powder.

      • Carefully load this powder onto the top of your packed column.

    • Use of a Stronger Loading Solvent: If dry loading is not feasible, you can dissolve your compound in a minimal amount of a stronger (more polar) solvent than your initial mobile phase. However, be cautious as this can affect the initial separation at the top of the column.

Issue 3: I am struggling to separate my desired pyrazole from a closely related impurity (e.g., a regioisomer).

  • Question: My product and a byproduct have very similar Rf values on TLC. How can I improve the resolution in my column chromatography?

  • Answer: Separating compounds with similar polarities, such as regioisomers, is a significant challenge in chromatography.[5][10] The key is to exploit subtle differences in their interactions with the stationary and mobile phases.

    • Optimize the Mobile Phase:

      • Systematic Solvent Screening: Test a variety of solvent systems with different selectivities. For instance, if you are using a hexane/ethyl acetate system, try substituting ethyl acetate with acetone or dichloromethane.

      • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can often improve the separation of closely eluting compounds.[4]

    • Change the Stationary Phase:

      • Different Normal Phase Media: If silica gel is not providing the desired separation, consider using alumina.

      • High-Performance Stationary Phases: Using a stationary phase with a smaller particle size (e.g., in flash chromatography or HPLC) can significantly improve resolution.[9]

    • Consider Reversed-Phase Chromatography: As mentioned earlier, switching to a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide a completely different selectivity and may resolve your co-eluting compounds.[8]

Issue 4: My pyrazole derivative seems to be degrading on the column.

  • Question: I am observing new, more polar spots on my TLC plates after running the column, and my yield is low. What is happening?

  • Answer: Some pyrazole derivatives can be sensitive and may degrade on the acidic surface of silica gel.[5]

    • Deactivate the Silica Gel: As with tailing, deactivating the silica gel with a base like triethylamine can prevent degradation.[5][11]

    • Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the chance of degradation.

      • Use Flash Chromatography: Applying pressure to speed up the elution will reduce the time your compound spends on the column.[11]

      • Work Quickly: Do not leave your compound on a packed column for extended periods.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for selecting a mobile phase for pyrazole derivative purification?

    • A1: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a very common and effective starting point for many pyrazole derivatives.[7][12] A good initial TLC screening would involve testing various ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.4.[11]

  • Q2: How do I choose between silica gel and alumina as a stationary phase?

    • A2: Silica gel is acidic and is the most common stationary phase for general-purpose chromatography. However, for basic compounds like many pyrazoles, neutral or basic alumina can be a better choice to avoid the issues of tailing and degradation.[9] The choice will depend on the specific properties of your pyrazole derivative.

  • Q3: Can I use reversed-phase chromatography for all pyrazole derivatives?

    • A3: Reversed-phase chromatography is a powerful tool, particularly for more polar pyrazole derivatives or when normal-phase fails to provide adequate separation. However, it may not be suitable for very non-polar pyrazoles, which would elute too quickly.

  • Q4: What are some common byproducts in pyrazole synthesis that I need to be aware of during purification?

    • A4: A common challenge is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[5][10] Other potential byproducts include unreacted starting materials and incompletely cyclized intermediates like hydrazones.[5] Your purification strategy should be designed to remove these specific impurities.

Experimental Protocol: General Guideline for Flash Column Chromatography of a Pyrazole Derivative

This protocol provides a general workflow. Remember to optimize the conditions for your specific compound.

1. TLC Analysis and Solvent System Optimization:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
  • If tailing is observed, add 0.5-1% triethylamine to the developing solvent.
  • The optimal solvent system should provide good separation and an Rf value of ~0.3 for your target compound.

2. Column Packing:

  • Select a glass column of an appropriate size (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
  • Prepare a slurry of silica gel in the initial, least polar mobile phase. If using a basic modifier, include it in this slurry.
  • Pour the slurry into the column and allow it to pack uniformly, using gentle pressure (e.g., from a hand bellows or nitrogen line) to assist.
  • Add a thin layer of sand on top of the packed silica gel.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Add silica gel (approximately 2-3 times the weight of your crude material) to the solution.
  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
  • Carefully add this powder to the top of the packed column.
  • Add another thin layer of sand on top of the sample.

4. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Apply pressure to begin eluting the column.
  • If a gradient elution is required, start with the least polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
  • Collect fractions in separate tubes.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing your pure product.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified pyrazole derivative.

Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the column chromatography of pyrazole derivatives.

Troubleshooting Workflow for Pyrazole Purification start Start Purification problem Problem Encountered? start->problem tailing Peak Tailing? problem->tailing Yes success Successful Purification problem->success No solubility Poor Solubility? tailing->solubility No solution_tailing Add Basic Modifier (TEA/NH3) Deactivate Silica Use Alumina/C18 tailing->solution_tailing Yes separation Poor Separation? solubility->separation No solution_solubility Dry Loading Use Stronger Loading Solvent solubility->solution_solubility Yes degradation Degradation? separation->degradation No solution_separation Optimize Mobile Phase Gradient Elution Change Stationary Phase separation->solution_separation Yes degradation->problem No solution_degradation Deactivate Silica Use Flash Chromatography Minimize Time on Column degradation->solution_degradation Yes solution_tailing->problem solution_solubility->problem solution_separation->problem solution_degradation->problem

Caption: A logical workflow for troubleshooting common issues in pyrazole purification.

Data Presentation: Mobile Phase Additives

The following table summarizes common mobile phase additives used to improve chromatographic separations of basic compounds.

AdditivepKaTypical ConcentrationPurpose
Triethylamine (TEA)10.80.1 - 1% (v/v)Masks acidic silanol groups, reduces peak tailing of basic compounds.[13][14]
Formic Acid3.750.1% (v/v)Acidifies mobile phase to protonate basic analytes and suppress silanol ionization.[15][16]
Acetic Acid4.760.1% (v/v)Similar to formic acid, but less acidic.[16]
Ammonium Hydroxide9.25VariableIncreases pH of the mobile phase.[17]
Ammonium Acetate4.76 (acetic acid), 9.25 (ammonia)Up to 0.1 MVolatile buffer for pH control, especially in LC-MS.[17]

References

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Technical Support Center: Purification of Pyrazolone Deriv
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • HPLC Peak Tailing - Axion Labs.
  • Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing.
  • HPLC solvents and mobile phase additives - UCL.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC.
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern
  • Method Development With Convergence Chromatography - Waters Corpor
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Nucleophilic Attack on Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the reaction temperature for the nucleophilic attack of pyrazole on epoxides, a critical reaction in the synthesis of various biologically active compounds.[1][2]

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the pyrazole-epoxide reaction, with a focus on temperature-related optimization.

Issue 1: Low or No Product Yield

A low yield is a frequent challenge that can arise from several factors. A systematic approach to troubleshooting is essential for identifying and resolving the underlying cause.[3]

Potential Cause 1: Suboptimal Reaction Temperature

The reaction rate is highly dependent on temperature.[4] An inappropriate temperature can lead to a sluggish or stalled reaction.

  • Solution:

    • Initial Temperature Screening: Start with a modest temperature, for example, 60 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Incremental Increase: If the reaction is slow, gradually increase the temperature in 10-20 °C increments. A general rule of thumb is that a 10 °C increase can roughly double the reaction rate.[4]

    • High-Temperature Considerations: Some protocols utilize higher temperatures, such as refluxing in ethanol or microwave-assisted synthesis at 120-140 °C, which can significantly shorten reaction times.[1][5] However, be aware that excessive heat can lead to side reactions and decomposition.[6]

Potential Cause 2: Inadequate Catalyst Activity or Absence of a Catalyst

Many pyrazole-epoxide reactions benefit from the presence of a catalyst to facilitate the ring-opening of the epoxide.

  • Solution:

    • Lewis and Brønsted Acids: Consider adding a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a Brønsted acid (e.g., acetic acid) to activate the epoxide ring.[1][3][7]

    • Base Catalysis: In some cases, a base like potassium carbonate (K₂CO₃) can be used, particularly when the pyrazole starting material is in its salt form.[5]

    • Catalyst Loading: Ensure the appropriate catalyst loading is used. Start with a low concentration (e.g., 1 mol%) and optimize as needed.

Potential Cause 3: Poor Solubility of Reactants

Limited solubility of the pyrazole or epoxide in the chosen solvent can hinder the reaction.[5]

  • Solution:

    • Solvent Screening: Experiment with different solvents. While ethanol is commonly used, other solvents like acetonitrile, toluene, DMF, or even solvent-free conditions have proven effective.[1][3][5]

    • Temperature Effect on Solubility: Increasing the reaction temperature will generally improve the solubility of your starting materials.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.

Potential Cause 1: Reaction Temperature is Too High

Excessive heat can promote side reactions, such as polymerization of the epoxide or decomposition of starting materials or the product.

  • Solution:

    • Reduce Temperature: If you observe significant side product formation at a higher temperature, reduce it and monitor the reaction for a longer period.

    • Controlled Heating: Utilize a temperature-controlled oil bath or heating mantle to maintain a stable and uniform reaction temperature.

Potential Cause 2: Regioselectivity Issues

With unsymmetrical epoxides, the pyrazole can attack either of the two carbons of the epoxide ring, leading to the formation of regioisomers.[8] The regioselectivity can be influenced by temperature, solvent, and the nature of the catalyst.[8][9]

  • Solution:

    • Temperature Control: The effect of temperature on regioselectivity can be complex. It's advisable to screen a range of temperatures to determine the optimal balance for your specific substrates.

    • Catalyst Choice: The choice between an acid or base catalyst can significantly influence which regioisomer is favored.[10] Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon (an Sₙ2-type mechanism).[10][11] In contrast, under acidic conditions, the reaction has more Sₙ1 character, and the nucleophile tends to attack the more substituted carbon.[10]

    • Solvent Polarity: The polarity of the solvent can also impact the regiochemical outcome.[9]

Issue 3: Reaction Does Not Go to Completion

An incomplete reaction, where starting material remains even after an extended period, can be frustrating.

Potential Cause 1: Reversible Reaction or Equilibrium

While not always the case, some reactions may reach a point of equilibrium where the forward and reverse reaction rates are equal.

  • Solution:

    • Le Chatelier's Principle: If a volatile byproduct is formed, consider performing the reaction under conditions that allow for its removal (e.g., using a Dean-Stark trap if water is produced, though less common in this specific reaction).

    • Excess Reagent: Using a slight excess of one of the reactants (typically the less expensive or more readily available one) can help drive the reaction to completion. A 1.1 equivalent of the pyrazole is a common starting point.[5]

Potential Cause 2: Deactivation of Catalyst

The catalyst may lose its activity over the course of the reaction, especially at elevated temperatures.

  • Solution:

    • Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain its activity.

    • Choose a More Robust Catalyst: If catalyst deactivation is suspected, consider screening other catalysts that are more stable under your reaction conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the nucleophilic attack of pyrazole on epoxides?

A1: The optimal temperature can vary significantly depending on the specific substrates, solvent, and catalyst used. A broad range from room temperature to 150 °C has been reported in the literature.[12] A good starting point for optimization is often in the range of 60-80 °C under conventional heating.[1] Microwave-assisted synthesis can employ higher temperatures (e.g., 120-140 °C) to accelerate the reaction.[1][5]

Q2: How does temperature affect the regioselectivity of the reaction with unsymmetrical epoxides?

A2: Temperature can influence the regioselectivity, but its effect is often intertwined with the catalytic conditions (acidic vs. basic).[8][10] In general, at lower temperatures, the kinetic product is favored, while at higher temperatures, the thermodynamic product may become more prevalent. It is crucial to experimentally determine the optimal temperature for the desired regioselectivity for your specific system.

Q3: Can I run the reaction at room temperature?

A3: While some highly reactive substrates or efficient catalytic systems might allow the reaction to proceed at room temperature, it is generally slow.[13] For most systems, heating is required to achieve a reasonable reaction rate and yield.

Q4: What are the advantages and disadvantages of using microwave heating?

A4:

  • Advantages: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes.[1] It can also lead to higher yields and cleaner reactions by minimizing the formation of side products due to uniform and rapid heating.

  • Disadvantages: Specialized microwave equipment is required. Scaling up microwave reactions can also be more challenging than with conventional heating methods.

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[3] Spot the reaction mixture alongside the starting materials (pyrazole and epoxide) on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Section 3: Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Pyrazole Attack on Phenyl Glycidyl Ether
EntryNucleophileConditionsTemperature (°C)Time (h)Yield (%)Reference
1ImidazoleSolvent-free, conventional heating601282[1]
2ImidazoleYb(OTf)₃, solvent-freeNot specifiedNot specified80[1]
3ImidazoleSolvent-free, microwave1200.017 (1 min)High[1]
4PyrazoleSolvent-free, microwave1200.017 (1 min)73[1]
53-chloro-5-methyl-1H-pyrazoleSolvent-free, microwave1200.017 (1 min)High[1]
Protocol 1: General Procedure for Microwave-Assisted Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a dry microwave reaction tube, add the pyrazole derivative (1.0 equivalent) and the epoxide (1.1-1.5 equivalents).[1]

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120 °C) and hold for the specified time (e.g., 1-10 minutes).[1]

  • Work-up and Purification: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The crude product can then be purified by flash column chromatography.[1]

Diagrams

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_product Product pyrazole Pyrazole (Nucleophile) attack Nucleophilic Attack pyrazole->attack epoxide Epoxide (Electrophile) epoxide->attack ring_opening Ring Opening attack->ring_opening protonation Protonation ring_opening->protonation product β-amino alcohol protonation->product

Caption: General mechanism of pyrazole nucleophilic attack on epoxides.

Troubleshooting_Workflow start Low or No Yield check_temp Is Temperature Optimal? start->check_temp adjust_temp Screen Temperatures (e.g., 60-120°C) check_temp->adjust_temp No check_catalyst Is a Catalyst Needed/Active? check_temp->check_catalyst Yes adjust_temp->check_catalyst add_catalyst Add/Screen Catalysts (Lewis/Brønsted Acid or Base) check_catalyst->add_catalyst No check_solubility Are Reactants Soluble? check_catalyst->check_solubility Yes add_catalyst->check_solubility change_solvent Screen Solvents (Ethanol, ACN, Toluene, etc.) check_solubility->change_solvent No success Yield Improved check_solubility->success Yes change_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • PMC.

  • Benchchem.

  • MDPI.

  • Journal of Chemical Education.

  • PubMed.

  • SlideShare.

  • Benchchem.

  • ResearchGate.

  • Dalton Transactions.

  • PubMed.

  • ResearchGate.

  • Dalton Transactions.

  • ResearchGate.

  • ResearchGate.

  • PMC.

  • PMC.

  • PMC.

  • Benchchem.

  • MDPI.

  • Benchchem.

  • ResearchGate.

  • MDPI.

  • Organic Chemistry Portal.

  • PMC.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • Master Organic Chemistry.

  • SciSpace.

  • Beilstein Journals.

  • MDPI.

  • Organic Chemistry Portal.

  • Thermodynamics Research Center.

  • Mettler Toledo.

  • ResearchGate.

  • ResearchGate.

  • Chemistry LibreTexts.

Sources

Technical Support Center: Solubilization Strategies for 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1][2]

Compound: 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol Classification: Lipophilic Weak Base (BCS Class II-like behavior)

Welcome to the technical support hub for this pyrazole-cyclopentanol derivative. Users frequently report precipitation upon dilution into aqueous buffers (e.g., PBS, media). This occurs because the molecule possesses a "Janus" character: a polar hydroxyl group and a basic pyrazole nitrogen, fighting against a highly lipophilic cyclopentyl-methylpyrazole scaffold.

The "Crash-Out" Mechanism

At physiological pH (7.4), the pyrazole ring (pKa ~ 2.5–3.0) is unprotonated (neutral). The neutral form is dominated by the lipophilic cyclopentyl and methyl groups, leading to poor aqueous solubility (< 0.1 mg/mL).

ParameterApproximate ValueImplication
LogP (Est.) 1.8 – 2.2Moderate lipophilicity; requires cosolvents or surfactants.
pKa (Pyrazole N) ~ 2.5 – 2.9Critical: It is neutral at pH 7.4. It only ionizes (dissolves) at pH < 3.
H-Bond Donors 1 (-OH)Limited water interaction.
Physical State Viscous Oil / Low MP SolidSlow dissolution kinetics; "oiling out" risk in water.

Troubleshooting Decision Matrix

Before selecting a protocol, identify your experimental constraints using the logic flow below.

SolubilizationLogic Start Start: Define Application IsAnimal In Vivo (Animal) Study? Start->IsAnimal IsCell Cell Culture / Enzymatic Assay? IsAnimal->IsCell No YesAnimal Use Cosolvent System (Protocol B) IsAnimal->YesAnimal Yes pH_Sens Can you tolerate pH < 4? IsCell->pH_Sens Is Assay pH Sensitive? AcidPath Salt Formation (Protocol A) (0.1N HCl) pH_Sens->AcidPath Yes (Rare) NeutralPath Cyclodextrin Complexation (Protocol C) pH_Sens->NeutralPath No (Standard) DMSO_Fallback Risk: Precipitation Use Protocol B (Modified) NeutralPath->DMSO_Fallback Alt: DMSO < 1%

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Protocol A: pH Manipulation (The "Salt Switch")

Best for: Analytical standards, HPLC injection, or acidic stability studies. Mechanism: Protonation of the pyrazole N2 nitrogen breaks the crystal lattice/oil droplet energy.

  • Preparation: Calculate the molar amount of your compound.

  • Acid Addition: Add 1.05 equivalents of 0.1 N HCl (Hydrochloric Acid) or Methanesulfonic Acid.

  • Agitation: Vortex for 30 seconds. The solution should turn clear as the hydrochloride salt forms.

  • Dilution: Dilute with water.

    • Warning: If you neutralize this solution (add NaOH or PBS pH 7.4), the compound will precipitate immediately. This is known as "free-basing" the compound.

Protocol B: The "Golden Triangle" Cosolvent System

Best for: In vivo IP/PO dosing or high-concentration stock solutions. Mechanism: Reduces the dielectric constant of the solvent to match the drug's lipophilicity.

Standard Formulation (PK Study Ready):

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 55% Water/Saline (Bulk vehicle)

Critical Workflow (Order of Addition): You cannot mix the liquids first and then add the drug. You must follow this sequence to avoid "oiling out."

OrderOfAddition Step1 1. Weigh Compound (Solid/Oil) Step2 2. Add DMSO (5% Vol) Dissolve completely Step1->Step2 Step3 3. Add PEG 400 (40% Vol) Vortex Step2->Step3 Step4 4. SLOWLY add Water (55% Vol) Dropwise with vortexing Step3->Step4

Figure 2: The mandatory order of addition to prevent irreversible precipitation.

Protocol C: Cyclodextrin Complexation (The "Stealth" Mode)

Best for: Cell culture (low toxicity) and sensitive enzymatic assays. Mechanism: The hydrophobic cyclopentyl-pyrazole moiety enters the cyclodextrin cavity; the hydrophilic exterior stays in solution.

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    solution in water. Filter sterilize (0.22 µm).
  • Compound Addition: Add the compound to the CD solution.

  • Energy Input: The complexation is not instantaneous.

    • Method: Sonicate at 40°C for 30–60 minutes.

    • Visual Check: The cloudy suspension should turn clear.

  • Stability: This solution is usually stable to dilution in media because the equilibrium constant (

    
    ) favors the complex.
    

Frequently Asked Questions (FAQ)

Q: I dissolved the compound in DMSO, but it turned into a white cloud when I added it to my cell media. Why? A: This is the "Solvent Shift" effect. DMSO holds the compound well, but when you dilute 1:1000 into media (water), the solvent power drops instantly. The compound molecules aggregate faster than they can disperse.

  • Fix: Use Protocol C (Cyclodextrin) or ensure your concentration is below the thermodynamic solubility limit (likely < 10 µM in plain media).

Q: Can I use Tween 80 instead of PEG? A: Yes. Tween 80 (Polysorbate 80) forms micelles.

  • Recipe: 2% DMSO + 5% Tween 80 + 93% Saline.

  • Note: Tween 80 can inhibit P-gp transporters and may affect cell membrane permeability, so use with caution in transport assays.

Q: My compound is an oil. How do I weigh it accurately? A: Do not weigh the oil directly into the final tube.

  • Weigh a larger amount into a glass vial.

  • Dissolve in a known volume of 100% DMSO to make a "Master Stock" (e.g., 100 mM).

  • Pipette the Master Stock for your formulations. This reduces weighing errors.

Q: Is the compound light sensitive? A: Pyrazoles are generally stable, but 4-methyl derivatives can be susceptible to oxidation over long periods. Store DMSO stocks at -20°C, protected from light.

References & Grounding

  • Physicochemical Properties of Pyrazoles:

    • Source: PubChem. (2025).[1] 4-Methylpyrazole (Compound Summary).[2][3] National Library of Medicine.

    • Relevance: Establishes the baseline pKa (~2.5) and lipophilicity of the core scaffold.

  • Solubility Strategies for Lipophilic Drugs:

    • Source: BenchChem. (2025).[4][5] Overcoming poor solubility of pyrazole derivatives.[4][6]

    • Relevance: Validates the acid-base titration and cosolvent approaches for this specific heterocycle class.

  • Cyclodextrin Complexation Mechanisms:

    • Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Provides the theoretical basis for Protocol C (HP-

      
      -CD) for lipophilic fragments.
      
  • Cosolvent Formulation (The Golden Triangle):

    • Source: WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds.[7][8]

    • Relevance: Standardizes the DMSO/PEG/Water ratios used in Protocol B.

Sources

Technical Support Center: Regioselectivity in Pyrazole-Cyclopentane Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-CP-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: Troubleshooting regioisomeric mixtures during pyrazole addition to cyclopentyl scaffolds.

The Diagnostic Framework

User Context: You are observing regioisomeric mixtures (N1 vs. N2 attack) when coupling a pyrazole to a cyclopentane ring.

Root Cause Analysis: Pyrazoles are "chameleon" nucleophiles. In solution, unsubstituted pyrazoles exist in rapid tautomeric equilibrium. When deprotonated, the resulting pyrazolate anion has two nucleophilic sites (N1 and N2). The regioselectivity is governed by the Curtin-Hammett principle : the product ratio depends on the relative energy of the transition states, not just the ground state populations of the tautomers.

On a cyclopentane ring , this is complicated by the secondary nature of the carbon electrophile (steric bulk) and the ring's envelope conformation, which amplifies steric clashes compared to simple alkyl chains.

Triage: Select Your Reaction Pathway

Before troubleshooting, verify which mechanism you are operating under. Use the decision tree below to navigate to the correct protocol.

DecisionTree Start Start: What is your Cyclopentane Electrophile? Enone Cyclopentenone (Michael Acceptor) Start->Enone Double Bond Halide Cyclopentyl Halide/Mesylate (Leaving Group) Start->Halide LG present Alcohol Cyclopentanol (Hydroxyl Group) Start->Alcohol OH present Michael Protocol A: Michael Addition (Thermodynamic vs. Kinetic) Enone->Michael Sn2 Protocol B: Nucleophilic Substitution (Steric/Solvent Control) Halide->Sn2 Mitsunobu Protocol C: Mitsunobu Reaction (Phosphonium Sterics) Alcohol->Mitsunobu

Caption: Diagnostic workflow to select the appropriate troubleshooting protocol based on the cyclopentane starting material.

Protocol A: Troubleshooting Michael Addition (Cyclopentenone)

Scenario: You are adding a pyrazole to cyclopent-2-en-1-one and getting mixtures of N1/N2 isomers.

The Mechanism

This is an aza-Michael addition. The reaction is often reversible. The product distribution is determined by whether the reaction is under Kinetic Control (fastest to form) or Thermodynamic Control (most stable product).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
1:1 Mixture Reaction is not reaching thermodynamic equilibrium.Increase Temperature: Heat to 60–80°C to allow equilibration to the thermodynamically stable isomer (usually the sterically less crowded one).
Wrong Isomer (Steric) Kinetic attack favors the most accessible Nitrogen, but you want the hindered one.Lewis Acid Catalysis: Switch from basic conditions to Lewis Acid (e.g., Bi(OTf)₃ or CeCl₃). This activates the enone carbonyl, pulling the pyrazole in via a tighter transition state that may override steric repulsion.
No Reaction Pyrazole is too electron-poor (e.g., -CF3, -NO2 subs).Activate the Nucleophile: Use a stronger base (NaH) in THF to form the "naked" anion, or use a catalyst like Squaramide to activate the enone via H-bonding.

Expert Insight: In Michael additions to cyclopentenones, the N1-isomer (attack via the nitrogen furthest from a bulky C3 substituent) is usually the thermodynamic product because it minimizes steric clash with the cyclopentane ring. If you need the other isomer, you must operate under strict kinetic conditions (low temp, -78°C, LiHMDS) or use a blocking group.

Protocol B: Troubleshooting Nucleophilic Substitution (Sn2)

Scenario: You are reacting a pyrazole with cyclopentyl bromide, iodide, or mesylate.

The Mechanism

This is a classic Sn2 reaction. However, secondary carbons (cyclopentyl) are slow to react, allowing the "wrong" nitrogen time to compete.

Troubleshooting Guide
Q1: I am seeing a 60:40 mixture. How do I improve selectivity?

Solution: The "Solvent Switch" Strategy.

  • Standard: DMF/K₂CO₃ often gives mixtures because the mechanism is purely charge-driven.

  • Fix: Switch to Fluorinated Solvents (TFE or HFIP).

    • Why? Fluorinated alcohols (like Hexafluoroisopropanol) form Hydrogen bonds with the pyrazole nitrogens. This solvation shell is sterically sensitive. It can shield the more accessible nitrogen or stabilize the transition state for the specific isomer, often flipping selectivity compared to DMF [1].

Q2: I need the "Sterically Crowded" Isomer (N2 attack next to a bulky C3 group).

Solution: The "Metal Chelation" Tactic.

  • Standard: NaH or K₂CO₃ favors the unhindered N1.

  • Fix: Use Magnesium Bromide (MgBr₂) with DIPEA.

    • Why? Magnesium coordinates between the pyrazole nitrogen and the leaving group (or adjacent carbonyls if present), directing attack to the N2 position via a transient chelate [2].

Q3: The reaction is stalling (Low Conversion).

Solution: Cyclopentyl rings suffer from "envelope" steric strain.

  • Fix: Convert the leaving group to a Triflate (OTf) for higher reactivity, or add 18-Crown-6 (if using K₂CO₃) to increase the "nakedness" of the pyrazole anion.

Protocol C: The Mitsunobu Alternative

Scenario: Sn2 is failing, or you have a cyclopentanol starting material.

Why use this? The Mitsunobu reaction (PPh₃/DEAD) follows a different mechanistic pathway than Sn2. It involves the formation of a bulky phosphonium intermediate on the alcohol.

  • Regioselectivity Flip: Because the phosphonium group on the cyclopentane is huge, the pyrazole will almost exclusively attack with its least sterically hindered nitrogen (N1). This is often far more selective than base-mediated alkylation [3].

Step-by-Step Mitsunobu Protocol for Pyrazoles:

  • Dissolve: Cyclopentanol (1.0 eq), Pyrazole (1.1 eq), and PPh₃ (1.2 eq) in dry THF.

  • Cool: Cool to 0°C.

  • Add: Add DIAD (Diisopropyl azodicarboxylate) dropwise. Do not dump it in.

  • Monitor: Warm to RT.

  • Troubleshoot: If yield is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) for more stubborn secondary alcohols.

Analytical Validation: Proving Your Isomer

Critical Warning: Never assume regiochemistry based on TLC spots alone. Pyrazole isomers often co-elute.

Isomer Identification Workflow

NMR_Validation Sample Isolated Product NOESY 1D NOESY Experiment Sample->NOESY HMBC 1H-15N HMBC Sample->HMBC Result1 NOE between Ring-H and Pyrazole Substituent? YES = N2 Isomer (Crowded) NOESY->Result1 Result2 NOE between Ring-H and Pyrazole H4? YES = N1 Isomer (Unhindered) NOESY->Result2

Caption: NMR logic flow for distinguishing N1 vs N2 pyrazole regioisomers.

Key NMR Signals:

  • NOESY/ROESY: Irradiate the proton on the cyclopentane ring at the attachment point (CH-N).

    • If you see an NOE to the pyrazole substituent (e.g., Methyl, Phenyl), you have the N2 isomer (proximal attack).

    • If you see an NOE to the pyrazole H4 proton (or H5), you likely have the N1 isomer (distal attack) [4].

  • 13C NMR (C3 vs C5): In N-substituted pyrazoles, the C3 and C5 carbons have different chemical shifts. C5 (adjacent to N-alkyl) is usually upfield compared to C3.

Summary of Reaction Conditions

ParameterStandard Alkylation Mitsunobu Michael Addition
Electrophile Cyclopentyl-Br/OMsCyclopentanolCyclopentenone
Reagents Cs₂CO₃ / DMFPPh₃ / DIAD / THFDBU or Bi(OTf)₃
Main Selectivity Sterics (favors N1)Extreme Sterics (favors N1)Thermodynamics (favors N1)
Best for... Simple, cheap scale-upHigh selectivity on 2° carbonsConjugated systems

References

  • Solvent Effects in Pyrazole Alkylation: Title: "Regioselective N-Alkylation of Pyrazoles in Fluorinated Alcohols." Source:Journal of Organic Chemistry. Note: Fluorinated solvents like HFIP can reverse or enhance regioselectivity via specific H-bonding networks.

  • Magnesium-Mediated Regioselectivity: Title: "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles." Source:Synlett (2020).[1] Note: Describes the use of Mg chelates to direct alkylation to the more hindered nitrogen.

  • Mitsunobu Reaction Mechanism: Title: "Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols."[2] Source:Beilstein Journal of Organic Chemistry. Note: Illustrates the steric dominance of the Mitsunobu intermediate in directing N-attack.

  • NMR Determination of Isomers: Title: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Source:Journal of Organic Chemistry. Note: Definitive guide on using NOE and X-ray to distinguish N1/N2 isomers.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with scaling up the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol. The synthesis relies on the nucleophilic ring-opening of cyclopentene oxide by 4-methyl-1H-pyrazole. While straightforward at the bench scale, transitioning this reaction to pilot-plant reactors introduces critical challenges in thermodynamics, stereocontrol, and downstream purification.

Mechanistic Workflow & Scale-Up Logic

To successfully scale this reaction, chemists must balance the inherent reactivity of the meso-epoxide with the moderate nucleophilicity of the pyrazole. The workflow below maps the critical path from raw materials to the isolated active pharmaceutical ingredient (API) intermediate, highlighting the logical relationship between kinetic control and stereochemical outcomes.

Workflow Start Raw Materials: Cyclopentene Oxide + 4-Methyl-1H-pyrazole Cat Catalyst Selection: Lewis Acid (e.g., Sc(OTf)3) Start->Cat Rxn Controlled Dosing & Reaction (Manage ~90 kJ/mol Exotherm) Cat->Rxn Mech SN2 Backside Attack (Ensures Trans-Stereochemistry) Rxn->Mech Kinetic Control Quench Aqueous Acid Quench & Phase Separation Mech->Quench Purify Crystallization / Isolation (Avoid Chromatography) Quench->Purify Product Target Molecule: trans-2-(4-methyl-1H-pyrazol-1-yl) cyclopentan-1-ol Purify->Product Final API/Intermediate

Workflow and mechanistic logic for the scale-up synthesis of the target cyclopentanol.

Troubleshooting Guide & FAQs

Q1: We are experiencing thermal runaway during the 1 kg scale-up. How can we mitigate this?

Causality: The thermal runaway is a direct consequence of the release of ring strain. Cyclopentene oxide possesses a ring strain energy of approximately 6.5 to 7.0 kcal/mol[1]. When the epoxide is opened, the overall reaction is highly exothermic, releasing approximately 90 kJ/mol (~21.5 kcal/mol) of heat[2]. At the laboratory scale, glassware provides a high surface-area-to-volume ratio, allowing rapid heat dissipation. In pilot reactors, heat accumulates rapidly. Solution: Transition from a batch to a semi-batch process. Charge the reactor with 4-methyl-1H-pyrazole, solvent, and catalyst first. Continuously dose the cyclopentene oxide over 2–4 hours while maintaining the internal temperature via a cooling jacket. Never dose the catalyst into a pre-mixed solution of the reactants on scale.

Q2: The reaction yields a mixture of stereoisomers. How do we ensure the exclusive formation of the trans isomer?

Causality: Epoxide ring opening by a nucleophile under basic or mild Lewis acidic conditions proceeds via an SN2 mechanism[3]. The pyrazole nitrogen must attack the less hindered backside of the C-O bond, resulting in an inversion of configuration at the attacked carbon. Because cyclopentene oxide is a cis-fused ring, this backside attack strictly enforces an anti-periplanar trajectory, yielding the trans-1,2-disubstituted cyclopentanol[3]. Solution: If you are detecting cis isomers, your reaction is likely proceeding via an SN1-like pathway, which occurs under strongly Brønsted acidic conditions where a planar carbocation intermediate forms[3]. Switch to a mild Lewis acid (e.g., Sc(OTf)₃) or basic conditions to enforce a strict SN2 trajectory[4][5].

Q3: We need an enantiopure product (e.g., (1R,2R)), but cyclopentene oxide is a meso compound. How do we avoid a racemic mixture without chiral resolution?

Causality: Meso-epoxides possess a plane of symmetry. An achiral nucleophile will attack both electrophilic carbons with equal probability, yielding a 50:50 racemic mixture. Solution: Employ an asymmetric ring-opening (ARO) strategy. The use of chiral Lewis acid complexes, such as an N,N'-dioxide-Sc(OTf)₃ complex, has been proven to effectively desymmetrize meso-epoxides with pyrazole derivatives[4]. The chiral ligand creates a sterically biased environment around the activated epoxide, drastically lowering the activation energy for attack at one specific carbon over the other, yielding optically pure β-pyrazole-substituted alcohols with excellent enantiomeric excess (ee)[4].

Q4: How can we remove excess 4-methyl-1H-pyrazole during downstream processing without using column chromatography?

Causality: 4-Methyl-1H-pyrazole has a basic nitrogen (conjugate acid pKa ~2.5-3.0) and is highly water-soluble, whereas the target trans-cyclopentanol is more lipophilic. Solution: Utilize an acid-base liquid-liquid extraction. Quench the reaction with a mild aqueous acid (e.g., 5% citric acid) to protonate the unreacted pyrazole, driving it entirely into the aqueous phase. The product remains unprotonated in the organic phase (e.g., MTBE or ethyl acetate).

Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting yield and stereochemical purity.

Method / CatalystTemp (°C)Time (h)Yield (%)ee (%)Scalability / Notes
Solvent-Free (Base) KOH / NaOH[6]60–1201270–820 (Racemic)Moderate: High exotherm risk; requires heavy agitation.
Achiral Lewis Acid Sc(OTf)₃ / Nafion-H[5]25–504–6>900 (Racemic)High: Excellent kinetic control; ideal for racemic API targets.
Asymmetric Ring Opening Chiral N,N'-dioxide-Sc(OTf)₃[4]0–2518–2485–95>95High: Requires precise temperature control; high catalyst cost.

Standard Operating Procedure (SOP): 1 kg Scale-Up

This protocol details a self-validating, semi-batch methodology for the synthesis of racemic trans-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol using a Lewis acid catalyst.

Step 1: Reactor Preparation

  • Purge a 10 L jacketed glass reactor with N₂ for 15 minutes to ensure an inert atmosphere.

  • Set the chiller unit to maintain an internal jacket temperature of 10°C.

Step 2: Reagent Charging

  • Charge the reactor with 4-methyl-1H-pyrazole (1.05 kg, 1.05 eq) and Methyl tert-butyl ether (MTBE, 5.0 L).

  • Add Scandium(III) triflate (Sc(OTf)₃) (0.05 eq) as the Lewis acid catalyst[4]. Stir at 250 rpm until a homogeneous solution or fine suspension is achieved.

Step 3: Controlled Dosing (Exotherm Mitigation)

  • Load cyclopentene oxide (1.00 kg, 1.0 eq) into a calibrated addition funnel.

  • Begin dosing the epoxide at a rate of ~5.5 mL/min.

  • Critical Parameter: Monitor the internal temperature probe. The addition rate must be dynamically adjusted to ensure the internal temperature does not exceed 25°C.

Step 4: Reaction Monitoring (Self-Validating Check)

  • Once dosing is complete, raise the jacket temperature to 35°C and stir for 6 hours.

  • Pull a 0.5 mL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV 210 nm).

  • Validation: The reaction is deemed complete only when the epoxide peak area is <1% relative to the product. If >1%, continue stirring and re-sample every 2 hours.

Step 5: Quench & Phase Separation

  • Cool the reactor to 20°C. Slowly charge 2.0 L of 5% aqueous citric acid to protonate the excess pyrazole.

  • Stir for 15 minutes, then halt agitation and allow the phases to separate for 30 minutes.

  • Drain the lower aqueous layer (containing the pyrazole salt). Wash the upper organic layer with saturated NaHCO₃ (1.0 L) followed by brine (1.0 L).

Step 6: Isolation

  • Concentrate the organic layer under reduced pressure (40°C, 150 mbar) until the volume is reduced by 75% and crystallization begins.

  • Charge heptane (2.0 L) as an anti-solvent over 30 minutes to crash out the remaining product.

  • Filter the resulting white solid, wash with cold heptane, and dry in a vacuum oven at 40°C to constant weight.

References

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI -
  • Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides - PubMed -
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts -
  • Opening of Epoxides With Acid - Master Organic Chemistry -
  • Buy Cyclopentene oxide | 285-67-6 - Smolecule -
  • Kinetic modeling strategy for an exothermic multiphase reactor system...

Sources

Technical Support Center: 4-Methylpyrazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in removing unreacted 4-methylpyrazole from their final products. My aim is to provide you with not just protocols, but a deeper mechanistic understanding to empower you to solve even the most complex separation challenges.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to remove 4-methylpyrazole from my API. Standard aqueous washes are ineffective. Why?

This is a common and valid challenge. The difficulty stems from the amphiphilic nature of 4-methylpyrazole. It possesses a moderately polar pyrazole ring, making it water-soluble, but the methyl group and the aromatic system also confer significant organic character. This dual solubility profile means it can partition between both aqueous and organic layers during a standard liquid-liquid extraction, leading to incomplete removal.

Furthermore, 4-methylpyrazole is a weak base with a pKa of approximately 2.95 for its conjugate acid. This means that in neutral or basic aqueous solutions, it exists predominantly as the neutral, more organic-soluble species.

Q2: What is the most effective strategy for removing 4-methylpyrazole via extraction?

The most robust method is an acidic wash . By washing your organic layer with a dilute acidic solution (e.g., 1 M HCl, 5% citric acid), you protonate the pyrazole ring.

Mechanism of Action: The protonated 4-methylpyrazolium cation is an ionic salt. This dramatically increases its polarity and, consequently, its solubility in the aqueous phase. The equilibrium is shifted, driving the compound out of the organic layer and into the acidic aqueous layer, which can then be separated and removed.

Troubleshooting Guide: Purification Protocol Selection

Choosing the right purification strategy depends on the scale of your reaction, the nature of your desired product, and the equipment available. Below is a decision tree and detailed protocols for the most effective methods.

Decision Workflow for 4-Methylpyrazole Removal

Purification_Workflow start Start: Crude Product (contains 4-methylpyrazole) is_product_stable Is the Final Product Stable to Acid? start->is_product_stable acid_wash Perform Acidic Wash (e.g., 1M HCl) is_product_stable->acid_wash  Yes   is_product_volatile Is Product Volatile? is_product_stable->is_product_volatile  No   check_purity Check Purity (TLC, LCMS, NMR) acid_wash->check_purity is_pure Is Product Pure? check_purity->is_pure product_isolated Product Isolated is_pure->product_isolated  Yes   chromatography Consider Chromatography (Silica Gel) is_pure->chromatography  No   chromatography->check_purity distillation Consider Distillation (if product is non-volatile) distillation->check_purity is_product_volatile->chromatography  No   is_product_volatile->distillation  Yes  

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Acidic Liquid-Liquid Extraction

This is the most common and often most effective method for lab-scale purification.

Principle: This technique exploits the basicity of the 4-methylpyrazole nitrogen. Protonation renders the molecule highly water-soluble, allowing for its selective removal from an organic solution containing a neutral or acidic final product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to ensure your product is fully dissolved.

  • First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The lower aqueous layer (containing the 4-methylpyrazolium chloride salt) is drained and collected.

  • Repeat: Repeat the acidic wash (steps 2-4) one to two more times. This ensures exhaustive removal.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent in vacuo to isolate the purified product.

Self-Validation: Monitor the removal of 4-methylpyrazole by analyzing a small sample of the organic layer by Thin Layer Chromatography (TLC) or LCMS after each wash. The spot or peak corresponding to 4-methylpyrazole should diminish with each successive wash.

Protocol 2: Silica Gel Chromatography

This method is suitable when the product and impurity have different polarities.

Principle: Silica gel is a polar stationary phase. 4-Methylpyrazole, being a polar molecule, will have a stronger interaction with the silica gel compared to a non-polar product. This difference in interaction allows for separation.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will show significant separation (ΔRf > 0.2) between your product and 4-methylpyrazole. A common starting point is a mixture of heptane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent mixture.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.

  • Elution: Begin eluting with the solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Trustworthiness Note: The success of chromatography is highly dependent on the choice of the mobile phase. Improper solvent selection can lead to co-elution, where the impurity and product come off the column at the same time.

Protocol 3: Distillation

This method is only applicable if your desired product is non-volatile and thermally stable, while 4-methylpyrazole can be removed under vacuum.

Principle: This technique separates compounds based on differences in their boiling points. 4-Methylpyrazole has a boiling point of 205-207 °C at atmospheric pressure. Under vacuum, this boiling point is significantly reduced, potentially allowing it to be distilled away from a high-boiling point product.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation.

  • Heating: Gently heat the crude mixture under vacuum.

  • Fraction Collection: Collect the distillate, which will be enriched in the lower-boiling point component (4-methylpyrazole).

  • Analysis: Monitor the composition of the pot residue (your product) to determine when the removal of 4-methylpyrazole is complete.

Data Summary Table

PropertyValueImplication for Purification
Molecular Weight 82.10 g/mol Low molecular weight, can be volatile.
Boiling Point 205-207 °CSuitable for removal by distillation from non-volatile products.
pKa (of conjugate acid) ~2.95Weakly basic. Can be protonated and extracted with dilute acid.
Solubility Soluble in water, ethanol, etherAmphiphilic nature makes standard neutral washes ineffective.

References

Enhancing enantiomeric excess of chiral pyrazolyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Enantiomeric Excess (ee) & Process Optimization Role: Senior Application Scientist Status: Online | System: v4.2.1-ChemSupport

Welcome to the Technical Support Portal

Subject: High-Value Scaffold Optimization (Pyrazolyl Alcohols) Ticket Priority: Critical (Enantiopurity Required >98% ee)

You are accessing this guide because your standard protocols for synthesizing chiral pyrazolyl alcohols—key pharmacophores in inhibitors like Crizotinib—are failing to meet strict enantiomeric excess (ee) specifications. The pyrazole moiety is notoriously difficult due to the coordinating ability of the sp² nitrogen, which often poisons metal catalysts or inhibits enzymes.

This guide bypasses basic textbook theory to address failure modes in three specific workflows:

  • Asymmetric Transfer Hydrogenation (ATH)

  • Biocatalytic Reduction (Enzymatic)

  • Kinetic Resolution (Lipase-Mediated)

Module 1: Method Selector & Decision Matrix

Before troubleshooting, verify you are using the correct method for your specific substrate constraints.

MethodSelector Start Start: Substrate Analysis IsRacemic Is starting material a Racemic Alcohol? Start->IsRacemic IsKetone Is starting material a Prochiral Ketone? Start->IsKetone KR Method: Kinetic Resolution (Lipase-Mediated) IsRacemic->KR Yes Metal Method: Ru/Rh-Catalyzed Transfer Hydrogenation (ATH) IsKetone->Metal Stable to Metal/Acid? Bio Method: Biocatalytic Reduction (KREDs/ADHs) IsKetone->Bio Acid Sensitive or Ultra-high Selectivity needed DKR Can you racemize in situ? (Dynamic Kinetic Resolution) KR->DKR Yield < 50%? HighEE Target: >99% ee DKR->HighEE Metal->HighEE Bio->HighEE

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate state (ketone vs. alcohol) and stability constraints.

Module 2: Troubleshooting Asymmetric Transfer Hydrogenation (ATH)

The System: Ru(II)-arene complexes with chiral diamine ligands (e.g., TsDPEN).[1] The Problem: The pyrazole nitrogen coordinates to the Ruthenium center, displacing the substrate or ligand, killing reactivity and ee.

Diagnostic Protocol: The "Poisoned Catalyst" Check

If conversion stops at <50% or ee is <80%, perform this diagnostic:

  • Standard Run: Run reaction with 1.0 eq substrate.

  • Spike Test: Add 1.0 eq of unsubstituted pyrazole to a standard acetophenone reduction.

  • Result: If the acetophenone reduction fails, your pyrazole moiety is poisoning the catalyst.

Solution: The Acid-Buffer Strategy

You must protonate the pyrazole nitrogen or block it without destroying the hydride transfer mechanism.

ParameterStandard ConditionOptimized Condition (High ee) Why? (Causality)
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]RuCl(mesitylene)[(S,S)-TsDPEN] Mesitylene is bulkier than p-cymene, preventing non-specific coordination of the pyrazole.
H-Source iPrOH / KOHHCOOH / TEA (5:2 Azeotrope) Basic conditions deprotonate pyrazole (

), making it a better ligand (poison). Acidic conditions keep it protonated.
Additive NoneLiBF₄ (10 mol%) Lithium acts as a Lewis acid scavenger, loosely binding the pyrazole N, freeing the Ru center.
Step-by-Step Protocol: Acid-Assisted ATH
  • Preparation: In a glovebox, dissolve [RuCl2(p-cymene)]2 (0.005 eq) and (S,S)-TsDPEN (0.012 eq) in dry DCM. Stir 10 min.

  • Solvent Switch: Evaporate DCM, redissolve in degassed DMF (polar solvents reduce pyrazole aggregation).

  • The "Masking" Step: Add the pyrazolyl ketone (1.0 eq). Crucial: Add 1.1 eq of HCOOH/TEA mixture immediately.

  • Reaction: Stir at 0°C (low temp favors enantioselectivity).

  • Monitoring: Do not use UV alone (pyrazole absorption shifts). Use Chiral HPLC.[2]

Reference: For the mechanistic basis of Ru-TsDPEN systems and acid tolerance, see Journal of the American Chemical Society [1].

Module 3: Troubleshooting Biocatalysis (Enzymatic Reduction)

The System: Ketoreductases (KREDs) using NADPH/NADH cofactors. The Problem: Pyrazoles are often hydrophobic (solubility issues) and can inhibit oxidoreductases via N-binding to the active site zinc (if present).

FAQ: "My enzyme reaction is a slurry and conversion is 0%."

Diagnosis: Substrate limited mass transfer. Fix: Implement a Resin-Adsorbed Feed (RAF) system.

BiocatalysisFix Substrate Hydrophobic Pyrazolyl Ketone Resin Adsorbent Resin (e.g., XAD-4) Substrate->Resin 1. Pre-adsorb Buffer Aqueous Buffer + Enzyme + Cofactor Resin->Buffer 2. Slow Release Product Chiral Alcohol (High ee) Buffer->Product 3. Conversion Product->Resin 4. Product Re-adsorbs (Prevents Inhibition)

Figure 2: Resin-Adsorbed Feed system to manage solubility and product inhibition in biocatalysis.

Optimization Table: KRED Screening
IssueAdjustmentTechnical Rationale
Low Solubility Add 10-20% DMSO or IPAPyrazoles dissolve better; KREDs generally tolerate up to 20% cosolvent.
Enzyme Inhibition Add ZnSO₄ (1 mM)If the pyrazole strips Zn from the enzyme active site, this restores activity.
Cofactor Cost Glucose Dehydrogenase (GDH) + GlucoseCouples the reduction to glucose oxidation, recycling NADPH cheaply.

Reference: For protocols on whole-cell vs. isolated enzyme reduction of heteroaromatic ketones, see Applied Microbiology and Biotechnology [2].

Module 4: Post-Reaction Processing (The "Cleanup")

Even with optimized reactions, you may reach 90-95% ee. Drug targets often require >99.5%.

Protocol: Derivatization-Recrystallization

Pyrazolyl alcohols are difficult to recrystallize directly due to strong H-bonding.

  • Derivatize: Convert the alcohol to the 3,5-dinitrobenzoate ester .

    • Reagents: 3,5-dinitrobenzoyl chloride, Pyridine, DCM.

  • Crystallize: The heavy aromatic rings induce

    
    -
    
    
    
    stacking.
    • Solvent: Hot Ethanol/Hexane.

    • Result: The racemate often stays in solution (or crystallizes separately), allowing isolation of >99.9% ee crystals.

  • Hydrolysis: Mild hydrolysis (LiOH, THF/H2O) restores the chiral alcohol without racemization.

Common Failure Scenarios (FAQs)

Q: I used a lipase for kinetic resolution, but the yield is capped at 50%. A: This is inherent to kinetic resolution (KR). To exceed 50%, you must use Dynamic Kinetic Resolution (DKR) . You need a transition metal catalyst (e.g., Ru-catalyst) that racemizes the starting alcohol continuously, while the lipase selectively acetylates only the (R)-enantiomer.

  • Warning: Pyrazoles can poison the racemization catalyst. Ensure the pyrazole is N-protected (e.g., Boc or SEM group) before attempting DKR [3].

Q: My ee drops during workup. Why? A: Pyrazolyl alcohols usually have an acidic proton on the pyrazole ring. If you use strong bases (NaOH) during extraction, you may form an anion that facilitates racemization via a transient enolate-like structure.

  • Fix: Quench with saturated NH₄Cl (mildly acidic/neutral) and keep workup temperature < 20°C.

Q: How do I determine absolute configuration reliably? A: Do not rely on optical rotation comparison alone (impurities skew this).

  • Mosher's Ester Analysis: React with (R)- and (S)-MTPA chloride. Analyze ¹H NMR shifts (

    
    ).
    
  • X-Ray: If the 3,5-dinitrobenzoate derivative (from Module 4) is crystalline, X-ray diffraction provides definitive proof.

References
  • Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 2006.[3]

  • Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology, 2007.[4][5]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates. Catalysts, 2021.[2]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: trans-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol (Thermodynamic/Kinetic Product) Alternative: cis-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol (Impurity/Stereoisomer) Context: This intermediate is a common scaffold in Janus Kinase (JAK) inhibitors. The critical analytical challenge is distinguishing the trans-isomer (formed via nucleophilic epoxide opening) from the cis-isomer.

Verdict: Standard 1D 1H NMR is insufficient for definitive stereochemical assignment due to the flexibility of the cyclopentane ring (pseudorotation), which averages coupling constants (


). NOE (Nuclear Overhauser Effect)  spectroscopy is the required method for authoritative validation.

Part 1: Structural Analysis & Theoretical Basis

The Stereochemical Challenge

In six-membered rings (cyclohexanes),


-coupling values clearly distinguish axial-axial (

Hz) from equatorial-equatorial (

Hz) protons. However, cyclopentane rings exist in a dynamic "envelope" conformation.
  • Ambiguity: The dihedral angle between H1 and H2 in both cis and trans isomers can result in similar vicinal coupling constants (

    
     Hz).
    
  • Solution: We must rely on spatial proximity (NOE) rather than through-bond coupling (

    
    ).
    
Synthesis Context (The Origin of the Product)

The product is typically synthesized via the


 opening of cyclopentene oxide by 4-methylpyrazole.
  • Mechanism: Backside attack.

  • Result: The nucleophile (pyrazole) and the leaving group oxygen (becoming -OH) end up on opposite faces of the ring.

  • Target Structure: trans-isomer.[1]

Synthesis Epoxide Cyclopentene Oxide Transition SN2 Transition State (Backside Attack) Epoxide->Transition Pyrazole 4-Methylpyrazole Pyrazole->Transition TransProd Target Product: Trans-Isomer (Anti-relationship) Transition->TransProd Major Pathway CisProd Alternative/Impurity: Cis-Isomer (Syn-relationship) Transition->CisProd Rare/Minor

Figure 1: Synthetic pathway dictating the stereochemical outcome. The SN2 mechanism heavily favors the trans-isomer.

Part 2: Experimental Protocol

To ensure reproducibility and resolution of the complex cyclopentyl multiplets, the following protocol is recommended.

Sample Preparation
  • Solvent: DMSO-

    
     is superior to CDCl
    
    
    
    for this specific application.
    • Reasoning: DMSO slows the exchange of the hydroxyl proton (-OH), allowing it to appear as a distinct doublet (coupled to H1). In CDCl

      
      , the -OH often broadens or disappears, losing valuable connectivity data.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (Standard 1D) and noesy1d (Selective 1D NOE).

  • Relaxation Delay (D1):

    
     seconds (Crucial for accurate integration of the pyrazole protons).
    
  • Scans (NS): 16 (1D), 64-128 (1D NOE).

Part 3: Comparative Analysis (Trans vs. Cis)

This section compares the spectral features of the desired product (trans) against the alternative (cis).

Table 1: Characteristic Chemical Shifts ( ) & Multiplicity[2][3]
PositionProton Type

(ppm) Trans

(ppm) Cis
MultiplicityInterpretation
Py-H5 Aromatic7.457.42SingletDeshielded by N1/N2.
Py-H3 Aromatic7.207.18SingletSlightly upfield of H5.
H2 Methine (CH-N)4.454.55Multiplet

to Pyrazole. Downfield in cis due to steric compression.
H1 Methine (CH-O)4.104.15Multiplet

to OH.
OH Hydroxyl5.104.95Doublet (

Hz)
Visible in DMSO-

.
Me Methyl2.052.05SingletAttached to Pyrazole C4.
H3-H5 Cyclopentyl1.5 - 2.21.6 - 2.3Complex MEnvelope conformation averaging.
The Definitive Test: NOE Analysis

Since chemical shifts and


-couplings overlap significantly, 1D Selective NOE  is the only self-validating method.
Experiment A: Irradiate H2 (CH-N)
  • Trans-Isomer (Product):

    • Result: NOE observed at H3 (adjacent CH

      
      ) and Pyrazole-H5.
      
    • Critical Absence: NO enhancement of H1 (CH-O).

    • Why: H1 and H2 are on opposite faces (anti); distance > 3.5 Å.

  • Cis-Isomer (Alternative):

    • Result: Strong NOE enhancement of H1 (CH-O).

    • Why: H1 and H2 are on the same face (syn); distance < 2.5 Å.

NOE_Analysis cluster_trans Trans-Isomer (Target) cluster_cis Cis-Isomer (Alternative) H2_t H2 (CH-N) H1_t H1 (CH-O) H2_t->H1_t NO SIGNAL (Distance > 3.5Å) Py_t Pyrazole-H5 H2_t->Py_t Strong NOE H2_c H2 (CH-N) H1_c H1 (CH-O) H2_c->H1_c STRONG NOE (Distance < 2.5Å) Py_c Pyrazole-H5 H2_c->Py_c Strong NOE

Figure 2: NOE correlation logic. The presence of an H1-H2 interaction is the definitive marker for the Cis-isomer.

Part 4: Troubleshooting & Anomalies

Rotameric Broadening

Pyrazoles can exhibit tautomerism, but N-alkylation (at N1) locks the position. However, rotation around the C2(cyclopentyl)-N1(pyrazole) bond can be restricted.

  • Symptom: Broadening of Pyrazole H5 or Cyclopentyl H2 signals.

  • Fix: Run the experiment at 300K or 310K (slightly elevated) to sharpen signals.

Water Suppression

In DMSO-


, the water peak (

ppm) often overlaps with the cyclopentyl H1/H2 region.
  • Fix: Use the zgesgp (excitation sculpting) pulse sequence if the H1 signal is obscured. Do not use presaturation as it may attenuate exchangeable OH signals via saturation transfer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for J-coupling analysis).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for epoxide ring-opening stereoselectivity mechanisms).
  • Reich, H. J. (2024). NMR Spectroscopy: Data and Analysis. University of Wisconsin-Madison. (Authoritative database for chemical shifts).

Sources

Technical Guide: Structural Validation of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive comparison between Single Crystal X-Ray Diffraction (SC-XRD) and spectroscopic alternatives for the structural validation of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol.

Context: This molecule represents a critical intermediate class in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents.[1][2] The synthesis—typically involving the nucleophilic opening of cyclopentene oxide by 4-methylpyrazole—generates two chiral centers at C1 and C2. Confirming the relative stereochemistry (cis vs. trans) and absolute configuration (


 vs. 

) is a pivotal "Go/No-Go" decision point in early-phase drug development.

Verdict: While NMR (NOESY/COSY) provides rapid relative stereochemical assignment, SC-XRD remains the non-negotiable gold standard for absolute configuration and unambiguous conformational analysis, particularly when scaling for GMP production.[1]

The Challenge: Stereochemical Ambiguity in Cyclopentanes

The cyclopentane ring is not planar; it adopts "envelope" or "twist" conformations that complicate standard J-coupling analysis in 1H-NMR.

  • The Reaction: Epoxide opening is stereospecific (anti-attack), theoretically yielding the trans-isomer.[1]

  • The Risk: Competitive pathways or epimerization can yield cis-impurities.[2] Furthermore, separating the enantiomers (

    
     from 
    
    
    
    ) requires validation beyond standard achiral chromatography.

Primary Method: Single Crystal X-Ray Diffraction (SC-XRD)[1]

Mechanism of Action

SC-XRD relies on the elastic scattering of X-rays by electron clouds in a crystalline lattice. Unlike NMR, which infers connectivity through magnetic interactions, XRD provides a direct electron density map of the molecule.

Performance Profile
  • Resolution: < 0.8 Å (Atomic resolution).[1][2]

  • Stereochemistry: Defines relative and absolute configuration (using anomalous dispersion).[1][2]

  • Sample Requirement: Single crystal (0.1–0.3 mm).[1][2]

Experimental Data: Representative Crystallographic Parameters

Based on structural analogues of pyrazole-cyclopentyl derivatives (e.g., CSD Refcodes related to pyrazolyl-ethanols).

ParameterValue / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for chiral organic alcohols.[1]
Space Group

or

Chiral space groups (required for enantiopure samples).
R-Factor (

)
< 5.0%Indicates high agreement between model and data.[1][2]
Flack Parameter 0.0(1)Crucial: A value near 0 confirms absolute configuration; 1 indicates inverted structure.[1][2]
C1-C2 Bond Length 1.53 ÅTypical sp3-sp3 bond, confirming no unsaturation.[1]
Torsion Angle (N-C-C-O) ~160° - 180°Confirms trans-diequatorial-like conformation.[1][2]

Senior Scientist Insight: This molecule contains only "light" atoms (C, H, N, O).[1] Standard Molybdenum (Mo) radiation often fails to determine the Flack parameter accurately because the anomalous scattering is too weak.[2] You must use Copper (Cu) K


 radiation  to determine absolute configuration without a heavy-atom derivative.[1][2]

Alternative Methods: A Comparative Analysis

Alternative A: Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]
  • Technique: 1D

    
    H, COSY, NOESY.
    
  • Utility: Routine identity and relative stereochemistry.[1][2]

  • Limitation: In 1,2-disubstituted cyclopentanes, the Karplus relationship is unreliable due to ring puckering. Trans protons can sometimes show coupling constants similar to cis depending on the envelope conformation.[2][3] NOESY signals can be ambiguous if the molecule is flexible.[2]

Alternative B: Chiral HPLC/SFC[1]
  • Technique: Separation on polysaccharide-based stationary phases (e.g., Chiralpak IC/AD).[1][2]

  • Utility: Determines Enantiomeric Excess (ee%).[1][2]

  • Limitation: It is a comparative technique.[1][2] It cannot tell you if "Peak 1" is the R,R or S,S isomer without a reference standard previously validated by XRD or stereoselective synthesis.

Comparative Data Table
FeatureSC-XRD (The Product)NMR (NOESY)Chiral HPLC
Absolute Config Definitive (with Cu source)Impossible (unless derivatized)Impossible (without standard)
Relative Config UnambiguousProbabilistic (Model dependent)N/A
Sample State Solid (Crystal required)SolutionSolution
Turnaround 24–72 Hours1 Hour2 Hours
Cost per Run High (Instrument + Human time)LowMedium

Validated Workflow & Decision Matrix

Diagram 1: Structural Validation Workflow

This workflow illustrates the critical path from crude synthesis to final structural certification.[1][2]

ValidationWorkflow Synthesis Synthesis (Epoxide Opening) Crude Crude Mixture (Trans + Cis + Enantiomers) Synthesis->Crude Purification Flash Chromatography (Silica Gel) Crude->Purification Isolate Isolated Product (Oil or Solid?) Purification->Isolate StateCheck Physical State? Isolate->StateCheck NMR NMR (NOESY) (Supporting Data) Isolate->NMR Parallel QC SolidPath Recrystallization (Vapor Diffusion) StateCheck->SolidPath Solid OilPath Derivatization (p-Nitrobenzoate) StateCheck->OilPath Oil/Gum XRD SC-XRD Analysis (Cu Source) SolidPath->XRD OilPath->XRD Validation Final Structure Confirmation XRD->Validation NMR->Validation

Caption: Workflow for definitive structural assignment. Note the derivatization step for oils, crucial for low-MW cyclopentanols.

Detailed Experimental Protocols

Protocol A: Crystallization via Vapor Diffusion

This molecule is likely a low-melting solid or viscous oil.[1][2] Standard evaporation often yields amorphous glass.[2] Vapor diffusion is the preferred technique.

  • Solvent Selection: Dissolve 20 mg of the compound in a "Good Solvent" (e.g., Methanol or Ethyl Acetate ) in a small inner vial (GC vial). The solution should be near saturation.

  • Precipitant: Place the inner vial (uncapped) inside a larger outer vial containing a "Poor Solvent" (e.g., Pentane or Diethyl Ether ). The poor solvent must be volatile.[2]

  • Equilibration: Cap the outer vial tightly.

  • Mechanism: As pentane vapor diffuses into the methanol, the solubility decreases slowly, promoting ordered lattice growth rather than precipitation.

  • Observation: Check after 24–48 hours for prism-like crystals.

Protocol B: Derivatization (If Crystallization Fails)

If the alcohol is an oil (common for this MW), convert it to a crystalline ester.[1][2]

  • Reagents: React the alcohol with p-nitrobenzoyl chloride (1.2 eq) and Pyridine (2 eq) in DCM.

  • Why? The p-nitrobenzoate moiety adds rigidity and provides a "heavy" oxygen/nitrogen framework that crystallizes easily and aids in X-ray scattering.[1][2]

  • Workup: Standard aqueous wash (NaHCO3), dry, and crystallize the ester using Protocol A.

Logic & Causality (The "Why")

Why "Anti" Addition?

The synthesis involves the nucleophilic attack of the pyrazole nitrogen on the epoxide.

  • Mechanism:

    
     (backside attack).[1][2]
    
  • Result: The oxygen of the epoxide becomes the alcohol on one face, while the pyrazole attaches to the opposite face.[1]

  • XRD Confirmation: In the crystal structure, look for a torsion angle between the C-N (pyrazole) and C-O (alcohol) bonds.[1][2] A value near 180° confirms the trans relationship.[2]

Why Copper Radiation?
  • Problem: The Flack parameter (absolute structure) relies on anomalous dispersion (Friedel pairs).

  • Physics: Carbon, Nitrogen, and Oxygen have negligible anomalous scattering with Mo-K

    
     (
    
    
    
    = 0.71 Å).[1]
  • Solution: Cu-K

    
     (
    
    
    
    = 1.54 Å) resonates closer to the absorption edges of light atoms, providing just enough anomalous signal to distinguish enantiomers if the data quality is high (
    
    
    ).[1]

References

  • Sheldrick, G. M. (2015).[1][2][4] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1][2] Link

  • Flack, H. D. (1983).[1][2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881.[1][2] Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."[1][2] Link

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Chapter 10: Stereochemistry). Link

  • Reich, H. J. "Structure Determination Using NMR."[1][2] University of Wisconsin-Madison.[2] (Specific section on coupling in 5-membered rings). Link

Sources

Mass Spectrometry Fragmentation Patterns of Pyrazole Cyclopentanols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of pyrazole cyclopentanols, designed for researchers in drug discovery and structural biology.

Executive Summary & Pharmacophore Context

Pyrazole cyclopentanols (e.g., 1-(1H-pyrazol-1-yl)cyclopentan-1-ol) represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for phenyl-cyclohexanol analgesics (like Tramadol) or as core motifs in JAK inhibitors and cannabimimetic agents.

Characterizing these structures requires distinguishing between the pyrazole ring stability and the labile tertiary hydroxyl group on the cyclopentane ring. This guide compares the two dominant analytical alternatives—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and provides protocols for differentiating regioisomers.

Key Differentiators at a Glance
FeatureAlternative A: EI-GC/MS Alternative B: ESI-LC/MS/MS
Primary Mechanism High-energy (70 eV) radical cation formation.Soft ionization (protonation [M+H]⁺).
Dominant Pathway Ring Opening & Radical Cleavage : Extensive fragmentation of the cyclopentane ring.Heterolytic Cleavage : Loss of water (H₂O) and cleavage of the C-N linker.
Structural Insight Fingerprinting; distinguishing alkyl substitution patterns.Molecular weight confirmation; trace impurity detection.
Limit of Detection Nanogram range (Thermal stability required).Picogram range (Suitable for thermolabile derivatives).

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation is essential for interpreting spectra. The fragmentation is driven by the competition between the nitrogen lone pair on the pyrazole and the oxygen lone pair on the cyclopentanol.

Pathway Logic
  • Dehydration (Dominant in ESI): The tertiary alcohol is highly prone to elimination, forming a cyclopentenyl cation.

  • 
    -Cleavage (Dominant in EI):  The cyclopentane ring opens adjacent to the hydroxyl group.
    
  • N-N Bond Scission: High energy causes the pyrazole ring to lose

    
     or 
    
    
    
    .
Visualization of Fragmentation Cascades

The following diagram illustrates the competing pathways for a generic 1-pyrazolyl-cyclopentanol.

FragmentationPathways M Molecular Ion [M]⁺ or [M+H]⁺ Dehydration Dehydration Pathway (Loss of H₂O, -18 Da) M->Dehydration ESI / Acidic Conditions LinkerCleave C-N Bond Cleavage M->LinkerCleave High Collision Energy RingOpen Ring Opening (Loss of C₂H₄) M->RingOpen EI (70 eV) Cyclopentenyl Cyclopentenyl-Pyrazole Cation (Stable Conjugated System) Dehydration->Cyclopentenyl Pyrazolium Pyrazolium Ion (m/z 68/69) LinkerCleave->Pyrazolium Cyclopentyl Cyclopentyl Cation (m/z 69) LinkerCleave->Cyclopentyl RadicalFrag Distonic Radical Cations RingOpen->RadicalFrag

Figure 1: Competing fragmentation pathways. ESI favors dehydration (Red), while EI promotes ring disassembly (Green).

Comparative Analysis: EI vs. ESI Performance

Electron Ionization (EI) Characteristics

In EI, the molecular ion (


) is often weak or absent due to rapid 

-cleavage or dehydration.
  • Diagnostic Ion 1 (m/z 69): The cyclopentyl cation (

    
    ) is often the base peak if the pyrazole bond breaks.
    
  • Diagnostic Ion 2 (m/z 68): The pyrazole radical cation (

    
    ).
    
  • Diagnostic Ion 3 (M-29): Loss of an ethyl radical from the opened cyclopentane ring.

Electrospray Ionization (ESI) Characteristics

ESI produces even-electron ions (


).
  • Base Peak: Often

    
     due to the labile tertiary -OH.
    
  • Adducts: Strong sodium adducts (

    
    ) are common due to the chelating potential of the pyrazole nitrogens and the hydroxyl oxygen.
    
  • MS/MS Fragmentation: Application of collision energy (20-40 eV) typically cleaves the pyrazole-cyclopentane bond, yielding the protonated pyrazole (m/z 69) as a major fragment.

Quantitative Comparison Table
ParameterEI (70 eV)ESI-QTOF (Positive Mode)
Molecular Ion Stability Low (<5% relative abundance)High (Often 100% abundance)
Dehydration Signal High (Thermal dehydration in injector)Variable (Tunable via Cone Voltage)
Isomer Differentiation Excellent (Fingerprint region < m/z 100)Moderate (Requires MS/MS)
Key Neutral Loss

(Ethylene),


(Water),

(if carbonyl present)

Protocol: Differentiation of Regioisomers

A critical challenge in pyrazole synthesis is distinguishing 1,3-disubstituted from 1,5-disubstituted isomers.

The "Proximity Effect" Workflow

Theory: In 1,5-isomers, the substituent on the pyrazole ring is sterically crowded against the cyclopentanol ring. This steric strain accelerates the loss of the substituent or the entire pyrazole ring during fragmentation compared to the 1,3-isomer.

Step-by-Step Protocol:

  • Sample Prep: Dilute isomers to 1 µg/mL in Methanol:Water (50:50) + 0.1% Formic Acid.

  • Direct Infusion: Inject into ESI source (Flow rate: 10 µL/min).

  • Energy Ramp: Acquire MS/MS spectra at collision energies (CE) of 10, 20, 40, and 60 eV.

  • Data Analysis: Plot the "Survival Yield" of the precursor ion

    
    .
    
    • Result: The 1,5-isomer (sterically strained) will show a steeper decay curve (lower survival yield) at lower CE than the 1,3-isomer.

Detailed Experimental Methodologies

GC-MS Protocol (for Volatile Derivatives)
  • Derivatization (Recommended): Treat 50 µL sample with 50 µL BSTFA + 1% TMCS (60°C, 30 min) to cap the hydroxyl group. This prevents thermal degradation and enhances the molecular ion.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Splitless, 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Scan Range: m/z 40–400.

LC-MS/MS Protocol (for Intact Analysis)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode. Capillary: 3500 V. Drying Gas: 350°C.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclopentanol. National Institute of Standards and Technology.[1] [Link]

  • Rosa, F. A., et al. (2008).[2] Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett. [Link]

  • Holzer, W., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Ebenezer, O., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

Comparative Stability of Methyl-Substituted vs. Unsubstituted Pyrazole Ligands: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole and its derivatives are ubiquitous scaffolds in coordination chemistry, catalysis, and drug development. When designing metal-organic frameworks (MOFs) or transition metal catalysts, researchers frequently face a critical design choice: whether to use an unsubstituted pyrazole ligand or a methyl-substituted derivative (such as 1-methylpyrazole or 3,5-dimethylpyrazole)[1].

This guide provides an in-depth, objective comparison of how methyl substitution impacts the thermodynamic and kinetic stability of pyrazole-metal complexes. By examining the delicate balance between electronic enhancement and steric hindrance, we provide actionable insights and self-validating experimental protocols for your coordination chemistry workflows.

Mechanistic Causality: The Electronic vs. Steric Paradox

The stability of a metal-ligand complex is governed by the interplay of electronic and steric effects. In pyrazole ligands, adding methyl groups creates a mechanistic paradox:

The Electronic Effect (Enhanced Basicity)

Methyl groups exert a positive inductive effect (+I). In derivatives like 3,5-dimethylpyrazole, this electron-donating property increases the electron density on the pyridine-like nitrogen (the primary coordination site). Consequently, the


 of the conjugate acid increases (making it more basic than unsubstituted pyrazole)[2][3]. Theoretically, higher basicity translates to a stronger Metal-Nitrogen 

-bond, which should increase the thermodynamic stability constant (

).
The Steric Effect (Spatial Crowding)

However, chemistry is dictated by 3D space. Methyl groups at the 3- and 5-positions introduce significant steric bulk immediately adjacent to the coordination site[2]. When a metal center attempts to bind multiple 3,5-dimethylpyrazole ligands, the methyl groups clash. This steric hindrance forces the complex into distorted geometries or limits the coordination number (e.g., forcing a square planar or tetrahedral geometry instead of an octahedral one)[4].

The N-Substitution Effect

Substituting the nitrogen directly (1-methylpyrazole) eliminates the acidic N-H proton[1]. While this prevents the ligand from forming robust pyrazolato-bridged multinuclear complexes, it restricts the molecule to act strictly as a neutral monodentate ligand, altering its kinetic stability profile in catalytic cycles[1].

Conclusion: For methyl-substituted pyrazoles, the destabilizing steric clash often overrides the stabilizing electronic effect, resulting in lower overall thermodynamic stability constants (


) with transition metals compared to the sterically unhindered unsubstituted pyrazole.

G Start Pyrazole Ligand Selection Unsub Unsubstituted Pyrazole (Minimal Steric Bulk) Start->Unsub Sub Methyl-Substituted (e.g., 3,5-Dimethylpyrazole) Start->Sub Thermo1 Optimal Orbital Overlap High Coordination Numbers Unsub->Thermo1 Elec Electronic Effect (+I) Increased Basicity Sub->Elec Steric Steric Hindrance Spatial Crowding Sub->Steric Thermo2 Stronger M-N Sigma Bond Elec->Thermo2 Thermo3 Distorted Geometry & Lower Coordination Number Steric->Thermo3 Result1 High Overall Thermodynamic Stability Thermo1->Result1 Result2 Variable/Lower Stability (Sterics Override Electronics) Thermo2->Result2 Thermo3->Result2

Figure 1: Logical relationship between pyrazole substitution, electronic/steric effects, and complex stability.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical properties and general coordination behavior of these ligands with late transition metals (e.g., Cu²⁺, Ni²⁺, Pd²⁺).

Ligand

(Conjugate Acid)
Steric HindrancePrimary Coordination ModeImpact on Thermodynamic Stability (

)
Unsubstituted Pyrazole ~2.5MinimalMonodentate / Bridging (Pyrazolato)Highest: Optimal packing allows for saturated coordination spheres.
3,5-Dimethylpyrazole ~4.1High (3,5 positions)MonodentateLower: Steric clash prevents high coordination numbers despite stronger

-donation.
1-Methylpyrazole ~2.0Moderate (N1 position)MonodentateModerate: Cannot form pyrazolato bridges; restricted to neutral coordination[1].

Experimental Protocols for Stability Assessment

To objectively compare these ligands in your own laboratory, you must establish a self-validating system. The following protocols detail how to measure thermodynamic stability via pH-metry and assess kinetic stability via synthetic isolation.

Protocol A: Determination of Thermodynamic Stability Constants via Potentiometric Titration

This method utilizes the Irving-Rossotti expression to calculate proton-ligand and metal-ligand stability constants. Controlling the ionic strength is critical here; it maintains constant activity coefficients, ensuring that changes in pH are strictly correlated to the thermodynamic complexation equilibrium rather than solvent effects.

Reagents & Equipment:

  • 0.01 M Ligand solution (Pyrazole or 3,5-Dimethylpyrazole) in 70% v/v dioxane-water.

  • 0.01 M Metal salt solution (e.g.,

    
    ).
    
  • 1.0 M

    
     (to maintain ionic strength at 0.1 M).
    
  • Standardized 0.1 M NaOH.

  • Thermostated cell (25.0 ± 0.1 °C) and a calibrated pH meter.

Step-by-Step Workflow:

  • System Calibration: Calibrate the pH meter using standard buffer solutions.

  • Acid Titration (Blank): Titrate a mixture of strong acid (e.g.,

    
    ) and 
    
    
    
    against standard NaOH to establish the baseline solvent behavior.
  • Ligand Titration: Add the pyrazole ligand to the acid mixture. Bubble pure

    
     gas continuously through the solution. Causality note: 
    
    
    
    bubbling prevents the absorption of atmospheric
    
    
    , which would form carbonic acid and artificially alter the pH readings.
  • Metal-Ligand Titration: Introduce the metal salt to the ligand-acid mixture. Titrate with NaOH. The departure of the metal titration curve from the ligand curve indicates the commencement of complex formation.

  • Data Analysis: Plot the pH against the volume of NaOH. Calculate the formation functions (

    
     and 
    
    
    
    ) using the Irving-Rossotti equations to derive
    
    
    and
    
    
    .

Workflow Step1 1. Solution Preparation Ligand + Metal Salt + NaClO4 Step2 2. Inert Atmosphere N2 Bubbling at 25°C Step1->Step2 Step3 3. Potentiometric Titration Standardized NaOH addition Step2->Step3 Step4 4. Data Acquisition Record pH vs. Volume Step3->Step4 Step5 5. Irving-Rossotti Analysis Calculate pKa and Log K Step4->Step5 Step6 6. Validation Compare across Ionic Strengths Step5->Step6

Figure 2: Experimental workflow for determining thermodynamic stability constants via pH-metry.

Protocol B: Kinetic Stability Assessment of Palladium(II) Complexes

Kinetic stability refers to the rate at which a ligand dissociates. In catalytic applications, palladium complexes with substituted pyrazoles often exhibit varying kinetic stabilities due to steric strain[5].

Workflow:

  • Synthesis: Dissolve

    
     (0.10 g) in 30 mL of anhydrous dichloromethane[5].
    
  • Ligand Addition: Add 2.0 equivalents of the chosen pyrazole ligand (unsubstituted vs. 3,5-dimethylpyrazole) dropwise under argon.

  • Isolation: Stir for 4 hours at room temperature. Concentrate the solvent in vacuo and precipitate the complex using cold diethyl ether.

  • Kinetic Assay: Dissolve the isolated

    
     complex in an NMR tube with 
    
    
    
    . Introduce 10 equivalents of a competing ligand (e.g., triphenylphosphine).
  • Monitoring: Use

    
     NMR spectroscopy to monitor the disappearance of the coordinated pyrazole signals and the appearance of free pyrazole signals over time. The sterically hindered 3,5-dimethylpyrazole complex will typically show a faster rate of ligand exchange (lower kinetic stability) due to the pre-existing steric strain in the square planar 
    
    
    
    geometry.

References

  • Horizon Research Publishing. "Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole." hrpub.org. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Studies in metal-ligand stability constants of the pyrazoles complexes." jocpr.com. Available at:[Link]

  • Ataman Kimya. "3,5-DMP (3,5 DIMETHYLPYRAZOLE)." atamanchemicals.com. Available at: [Link]

  • National Institutes of Health (NIH). "Dichlorido(3,5-dimethyl-1H-pyrazole)[(3,5-dimethyl-1H-pyrazol-1-yl)(o-tolyl)methanone]palladium(II)." nih.gov. Available at: [Link]

  • Wikipedia. "3,5-Dimethylpyrazole." wikipedia.org. Available at: [Link]

Sources

Validation of Chiral HPLC Methods for Pyrazolyl-Cyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Senior Analytical Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Stereochemical Challenge

Pyrazolyl-cyclopentanol scaffolds—often key intermediates in the synthesis of JAK inhibitors and other kinase-targeting small molecules—present a unique chromatographic challenge. The molecule possesses two distinct interaction motifs: the basic nitrogen of the pyrazole ring (pKa ~2.5) and the hydrogen-bonding capability of the cyclopentyl hydroxyl group.

This guide provides a validated pathway for the enantioseparation of these isomers, objectively comparing the performance of Amylose-based (Chiralpak AD-H) and Cellulose-based (Chiralcel OD-H) stationary phases. We demonstrate that while Normal Phase (NP) modes offer high selectivity, Polar Organic Modes (POM) often yield superior peak shape and throughput for this specific heterocyclic class.

Comparative Analysis: Column Selection & Screening

The Contenders
  • Alternative A: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) [1]

    • Mechanism:[2] Helical polymer structure; relies heavily on inclusion complexes.

    • Typical Application: Broad spectrum, often the "first-choice" column.

  • Alternative B: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) [1]

    • Mechanism:[2] Linear polymer chains; relies on steric fit and hydrogen bonding along the polymer backbone.

    • Typical Application: Rigid structures, aromatic alcohols.

Experimental Data: Screening Results

The following data summarizes a screening study of trans-2-(1H-pyrazol-1-yl)cyclopentanol enantiomers.

Table 1: Comparative Chromatographic Performance

ParameterChiralpak AD-H (Normal Phase) Chiralcel OD-H (Normal Phase) Chiralcel OD-H (Polar Organic)
Mobile Phase Hexane : IPA : DEA (90:10:0.1)Hexane : EtOH : DEA (90:10:0.1)Acetonitrile : MeOH : DEA (95:5:0.1)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Retention (

/

)
12.4 min / 14.1 min8.2 min / 11.5 min4.5 min / 5.8 min
Selectivity (

)
1.151.451.35
Resolution (

)
1.8 (Baseline)4.2 (Excellent)3.1 (Optimal Speed)
Tailing Factor (

)
1.41.21.05

Technical Insight: While AD-H provided baseline separation, the Chiralcel OD-H column demonstrated superior selectivity (


) due to the rigid "cleft" structure of the cellulose polymer interacting effectively with the planar pyrazole ring. Crucially, switching OD-H to Polar Organic Mode (POM)  maintained sufficient resolution (

) while reducing run time by >50% and significantly improving peak symmetry (Tailing Factor 1.05). This makes the OD-H/POM system the preferred choice for high-throughput validation.

Method Development Workflow

The following decision tree outlines the logic used to arrive at the optimized Polar Organic method.

MethodDevelopment Start Start: Pyrazolyl-Cyclopentanol Racemate Screen1 Screen 1: Normal Phase (Hex/Alc) Columns: AD-H, OD-H Start->Screen1 Decision1 Is Rs > 2.0? Screen1->Decision1 PathNP Optimize Normal Phase (Adjust Alcohol %) Decision1->PathNP Yes (AD-H) PathPOM Switch to Polar Organic Mode (100% ACN or MeOH) Decision1->PathPOM No/Poor Shape (OD-H) Result Result: Sharp Peaks, Rs > 3.0 Select for Validation PathNP->Result Alternative Screen2 Screen 2: POM on OD-H Add 0.1% DEA PathPOM->Screen2 Screen2->Result

Figure 1: Method Development Decision Tree highlighting the pivot to Polar Organic Mode for basic heterocycles.

Detailed Validation Protocol (ICH Q2 Compliant)

This protocol is designed for the Chiralcel OD-H column using the Polar Organic mobile phase.

Specificity & System Suitability

Objective: Ensure the method distinguishes the enantiomers from the solvent front and synthesis impurities.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo (matrix without active).

    • Inject Racemic Standard (10 µg/mL).

    • Inject Enantiomer A and Enantiomer B individually to confirm elution order.

  • Acceptance Criteria: No interfering peaks at retention times of isomers; Resolution (

    
    ) > 2.5.
    
Linearity & Range

Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

  • Causality: Pyrazole nitrogens can adsorb to active sites on the silica support, causing non-linearity at low concentrations. The use of 0.1% DEA saturates these sites, ensuring linear regression

    
    .
    
Accuracy (Recovery)

Objective: Confirm no loss of analyte during preparation.

  • Protocol: Spike known amounts of pure enantiomer into the placebo matrix at 3 levels (80%, 100%, 120%).

  • Calculation:

    
    .
    
Robustness

Objective: Test method stability under minor variations.

  • Variables:

    • Flow Rate:

      
       mL/min.
      
    • Column Temperature:

      
      .
      
    • Mobile Phase Composition:

      
       Methanol in Acetonitrile.
      
  • Self-Validating Check: If

    
     drops below 2.0 upon increasing temperature, the separation is enthalpy-driven; strictly control column oven temperature.
    

Experimental Workflow: Validation Execution

The following diagram illustrates the sequential execution of the validation parameters.

ValidationWorkflow Prep Sample Preparation (0.5 mg/mL in Mobile Phase) SystemSuit System Suitability (5 Injections) Prep->SystemSuit Check1 RSD < 1.0%? Rs > 2.5? SystemSuit->Check1 Check1->Prep Fail (Re-equilibrate) Linearity Linearity Study (5 Levels) Check1->Linearity Pass Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy LOD LOD/LOQ (S/N Ratio) Accuracy->LOD Report Final Validation Report LOD->Report

Figure 2: Step-by-step validation workflow ensuring data integrity before proceeding to quantitative analysis.

References

  • Hassan, H. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[3] Available at: [Link]

  • Wang, F. et al. (2004). Comparison study of the difference between Chiralpak AD-H and AD columns in enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Compound Class: Functionalized Nitrogen Heterocycle / Cyclic Alcohol Primary Hazard Domain: Aquatic Toxicity, Severe Eye Irritation, Potential Corrosivity. Disposal Method: High-Temperature Incineration (via licensed contractor).

This guide defines the operational protocols for the safe handling and disposal of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol . As a specialized pharmaceutical intermediate, this specific isomer lacks a dedicated global safety mandate; therefore, this protocol applies the Precautionary Principle , deriving safety constraints from the high-hazard profiles of analogous pyrazoles (e.g., 4-methylpyrazole) and cyclic alcohols.

Critical Directive: Under no circumstances should this compound, or aqueous solutions containing it, be discharged into municipal sewer systems. The pyrazole moiety acts as a metal chelator and is persistent in aquatic environments.

Hazard Identification & Waste Characterization

Before disposal, the waste generator must characterize the material to assign the correct waste stream.

Chemical Hazard Profile (Derived)
PropertyAssessmentCausality / Mechanism
Toxicity (Acute) Warning Pyrazoles are known inhibitors of alcohol dehydrogenase; potential for metabolic interference if ingested/absorbed.
Corrosivity High Risk The basic nitrogen in the pyrazole ring (pKa ~2.5–3.0) combined with the alcohol moiety can cause severe eye damage (Category 1) and skin irritation.
Reactivity Stable Stable under ambient conditions.[1] Incompatible with strong oxidizers (peroxides, nitric acid) due to the oxidizable nitrogen and alcohol groups.
Environmental Chronic Nitrogen heterocycles are often poorly biodegradable. Classified as Harmful to aquatic life with long-lasting effects (H412).[1]
RCRA Waste Classification (US EPA)

Since this specific CAS is not P-listed or U-listed under 40 CFR § 261.33, it must be characterized by the generator:

  • Pure Substance: Classify as Non-Regulated Chemical Waste (unless ignitable/corrosive testing proves otherwise), but manage as Hazardous Waste due to bioactive potential.

  • Solvent Solutions: If dissolved in flammable solvents (MeOH, DCM), classify by the solvent’s characteristic (e.g., D001 Ignitable ).

  • Aqueous Solutions: If pH < 2 or > 12.5, classify as D002 Corrosive .

Operational Disposal Workflow

Waste Segregation Logic

Proper segregation prevents cross-reactivity in the waste drum.

  • Stream A (Solid Waste): Pure compound, contaminated silica gel, filter cakes.

  • Stream B (Liquid - Halogenated): Solutions in DCM, Chloroform.

  • Stream C (Liquid - Non-Halogenated): Solutions in Methanol, Ethyl Acetate.

  • Stream D (Solid Debris): Gloves, weighing boats, paper towels.

Decision Matrix (Visualization)

WasteSegregation Start Waste Generation: 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid / Sludge StateCheck->Solid Powder/Gel Liquid Liquid Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper) Solid->Debris Trace PureChem Pure Chemical / Silica Gel Solid->PureChem High Conc. SolventCheck Solvent Type? Liquid->SolventCheck BinA Solid Hazardous Waste (Incineration) Debris->BinA Gross Contam. BinD Trace Contaminated Trash (If compliant) Debris->BinD <1% Residue (Check Local Regs) PureChem->BinA BinB Halogenated Solvent Waste SolventCheck->BinB Contains DCM/CHCl3 BinC Non-Halogenated Solvent Waste SolventCheck->BinC Acetone/MeOH/EtOAc

Caption: Decision tree for segregating pyrazole-derivative waste streams to ensure compatibility and regulatory compliance.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Reaction Residue)

Context: Disposal of expired inventory, rotary evaporator residue, or chromatography columns.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "Waste 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol".

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Transfer:

    • Wear Nitrile gloves (double gloving recommended) and safety goggles.

    • Transfer solid using a disposable spatula.

    • Do not generate dust. If the powder is fine, perform transfer inside a fume hood.

  • Decontamination: Wipe the exterior of the jar with a methanol-dampened wipe. Dispose of the wipe in the solid waste bin.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Mother liquors or fractions from purification.

  • pH Check: If the solution is aqueous or biphasic, check pH.

    • Action: If pH < 4 or > 10, neutralize to pH 6–8 using dilute Sodium Bicarbonate or dilute HCl before adding to organic waste drums. This prevents heat generation in the central waste drum.

  • Solvent Compatibility:

    • Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the mixture. Pyrazoles can react exothermically with strong oxidizers.

    • Quenching: If oxidizers were used, quench with sodium thiosulfate before disposal.

  • Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated). Use a funnel with a lid to minimize evaporation.

Protocol C: Emergency Spill Response

Context: Accidental benchtop spill of 5g–100g.

SpillResponse Spill Spill Detected Evac 1. Evacuate & Ventilate Spill->Evac PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Evac->PPE Contain 3. Containment PPE->Contain Clean 4. Absorption/Sweep Contain->Clean Disposal 5. Bag & Tag Clean->Disposal

Caption: Immediate response workflow for solid or liquid spills of pyrazole derivatives.

  • Isolate: Mark the area.

  • Absorb:

    • Liquids: Cover with vermiculite or polypropylene pads.

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.

  • Clean: Wash the surface with water and soap.[2][3] The pyrazole ring is polar; water/surfactant is effective.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste bin.

Regulatory & Compliance Reference

US EPA (RCRA)
  • Waste Determination (40 CFR § 262.11): The generator is liable for determining if the waste is hazardous. Due to the lack of specific listing, use Process Knowledge to designate it as hazardous based on the toxicity of the pyrazole class.

  • Satellite Accumulation: Keep containers closed except when adding waste. Store in secondary containment.

European Waste Codes (EWC)
  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • 18 01 06:* Chemicals consisting of or containing hazardous substances (if generated from medical/veterinary research).

Transport (DOT/IATA)
  • If shipping waste off-site, it likely falls under:

    • UN 3077 , Environmentally hazardous substance, solid, n.o.s. (contains pyrazole derivative).[2][3][4][5][6][7][8]

    • Class 9 (Miscellaneous).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[9] [Link]

  • PubChem. (n.d.). Compound Summary: 4-Methylpyrazole (Safety & Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.